Product packaging for Pfk-158(Cat. No.:CAS No. 1462249-75-7)

Pfk-158

Numéro de catalogue: B610067
Numéro CAS: 1462249-75-7
Poids moléculaire: 328.3 g/mol
Clé InChI: IAJOMYABKVAZCN-AATRIKPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatases Isoform 3 Inhibitor ACT-PFK-158 is an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFK-2/FBPase) isoform 3 (PFKFB3) and derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), with potential antineoplastic activity. Upon administration, PFKFB3 inhibitor PFK-158 binds to and inhibits the activity of PFKFB3, which leads to the inhibition of both the glycolytic pathway in and glucose uptake by cancer cells. This prevents the production of macromolecules and energy that causes the enhanced cellular proliferation in cancer cells as compared to that of normal, healthy cells. Depriving cancer cells of nutrients and energy leads to the inhibition of cancer cell growth. PFKFB3, an enzyme that catalyzes the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate, is highly expressed and active in human cancer cells;  it plays a key role in increasing both glycolytic flux in and proliferation of cancer cells.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
glycolytic inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11F3N2O B610067 Pfk-158 CAS No. 1462249-75-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-1-pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O/c19-18(20,21)14-3-1-12-2-4-15(23-16(12)11-14)5-6-17(24)13-7-9-22-10-8-13/h1-11H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJOMYABKVAZCN-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)C3=CC=NC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462249-75-7
Record name PFK-158 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462249757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PFK-158 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HOK1JQ203
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PFK-158: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PFK-158 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme that regulates glycolysis.[1] In numerous cancer types, PFKFB3 is overexpressed and contributes to the high glycolytic rate characteristic of tumor cells, a phenomenon known as the Warburg effect.[2] By inhibiting PFKFB3, this compound effectively disrupts cancer cell metabolism, leading to reduced glucose uptake, ATP production, and lactate release.[3][4] This metabolic reprogramming induces a cascade of downstream effects, including cell cycle arrest, apoptosis, and autophagy, ultimately inhibiting tumor growth.[5] Furthermore, this compound has been shown to sensitize chemoresistant cancer cells to standard therapies and exhibits immunomodulatory effects, making it a promising candidate for combination treatments. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Inhibition of Glycolysis

This compound exerts its primary anti-cancer effect by targeting PFKFB3, an enzyme responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP). F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP, which in turn dampens PFK-1 activity and slows down the overall rate of glycolysis. This leads to a significant reduction in the production of ATP and essential metabolic intermediates required for rapid cell proliferation.

PFK_158_Signaling_Pathways cluster_glycolysis_inhibition Glycolysis Inhibition cluster_downstream_signaling Downstream Signaling cluster_cellular_outcomes Cellular Outcomes PFK158 PFK158 PFKFB3 PFKFB3 PFK158->PFKFB3 YAP_TAZ YAP/TAZ Signaling PFK158->YAP_TAZ Downregulation NF_kappaB NF-κB Signaling PFK158->NF_kappaB Inhibition Glycolysis Glycolytic Flux PFKFB3->Glycolysis PFKFB3->NF_kappaB Activation Metabolic_Stress Metabolic Stress Glycolysis->Metabolic_Stress Decreased ATP Increased ROS Autophagy Autophagy/Lipophagy Metabolic_Stress->Autophagy Apoptosis Apoptosis Metabolic_Stress->Apoptosis Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Metabolic_Stress->Cell_Cycle_Arrest Chemosensitization Chemosensitization Autophagy->Chemosensitization Decreased_Proliferation Decreased Proliferation Apoptosis->Decreased_Proliferation Cell_Cycle_Arrest->Decreased_Proliferation Decreased_Invasion Decreased Invasion/Migration YAP_TAZ->Decreased_Invasion Chemoresistance Chemoresistance Western_Blot_Workflow Cell_Culture 1. Cell Culture & this compound Treatment Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking with 5% BSA or Milk Transfer->Blocking Primary_Ab 7. Incubation with Primary Antibody (e.g., anti-p-PFKFB3, anti-PFKFB3) Blocking->Primary_Ab Secondary_Ab 8. Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometric Analysis Detection->Analysis

References

The Role of PFKFB3 in Glycolysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a pivotal bifunctional enzyme that plays a critical role in the regulation of glycolytic flux. Possessing the highest kinase-to-phosphatase activity ratio among its four isoforms, PFKFB3 is a potent producer of fructose-2,6-bisphosphate (F-2,6-BP), the most powerful allosteric activator of phosphofructokinase-1 (PFK-1), the primary rate-limiting enzyme of glycolysis.[1][2][3] This function positions PFKFB3 as a master regulator of glucose metabolism, particularly in highly proliferative cells such as cancer cells, where it is frequently overexpressed to fuel the Warburg effect.[4][5] Beyond its cytoplasmic role in metabolism, PFKFB3 also translocates to the nucleus to participate in cell cycle control. Its expression and activity are tightly regulated by a complex network of signaling pathways, including hypoxic and growth factor signaling, making it a compelling therapeutic target for cancer, inflammatory diseases, and angiogenesis-dependent disorders. This guide provides an in-depth examination of PFKFB3's function, regulation, and its central role in glycolysis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Enzymatic Function of PFKFB3 in Glycolysis

PFKFB3 is a member of a family of bifunctional enzymes that control the intracellular concentration of F-2,6-BP. The enzyme has two distinct catalytic domains: a 6-phosphofructo-2-kinase (PFK-2) domain at the N-terminus and a fructose-2,6-bisphosphatase (FBPase-2) domain at the C-terminus.

  • Kinase Activity: The PFK-2 domain catalyzes the phosphorylation of fructose-6-phosphate (F6P) to generate F-2,6-BP.

  • Phosphatase Activity: The FBPase-2 domain catalyzes the dephosphorylation of F-2,6-BP back to F6P.

The defining characteristic of PFKFB3 is its exceptionally high kinase to phosphatase activity ratio, reported to be approximately 740:1. This strong kinetic preference ensures a high steady-state level of F-2,6-BP. F-2,6-BP, in turn, allosterically activates PFK-1, the enzyme that catalyzes the committed step of glycolysis: the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate (F-1,6-BP). By robustly activating PFK-1, PFKFB3 significantly increases the overall rate of glycolysis.

This central mechanism is visualized in the pathway below.

PFKFB3_Glycolysis_Role cluster_glycolysis Glycolytic Pathway cluster_pfkfb3 PFKFB3 Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P HK F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 (Rate-Limiting Step) F6P_node Glycolysis_End ... F16BP->Glycolysis_End PFKFB3 PFKFB3 F26BP Fructose-2,6-BP PFKFB3->F26BP Kinase Activity (Dominant) F26BP->F16BP Potent Allosteric Activation F26BP->PFKFB3 Phosphatase Activity (Weak) F6P_node->PFKFB3 Substrate

Caption: PFKFB3 drives glycolysis by producing F-2,6-BP, a potent activator of PFK-1.

Regulation of PFKFB3 Expression and Activity

The potent influence of PFKFB3 on cellular metabolism necessitates its tight regulation. This is achieved through a multi-layered system involving transcriptional control and post-translational modifications.

Transcriptional Regulation

The promoter of the PFKFB3 gene contains several response elements that allow for its induction by various stimuli.

  • Hypoxia: Under low oxygen conditions, Hypoxia-Inducible Factor-1 (HIF-1α) binds to Hypoxia Response Elements (HREs) in the PFKFB3 promoter, significantly upregulating its transcription. This is a key mechanism for adapting to anaerobic metabolism.

  • Oncogenic and Growth Signals: The promoter also contains binding sites for transcription factors like Specific protein-1 (Sp-1), Activator protein-2 (AP-2), and Serum-Response Factor (SRF), making its expression responsive to growth factors, oncogenic pathways (e.g., Ras), and stress stimuli.

  • Hormones: Response elements for estrogen and progesterone are also present, linking PFKFB3 expression to hormonal signaling.

Post-Translational Modification

The enzymatic activity of the PFKFB3 protein is further modulated by phosphorylation. Several kinases can phosphorylate PFKFB3 at Serine 461 (Ser461) in its C-terminal domain, which enhances its kinase activity.

  • AMP-activated protein kinase (AMPK): Activated during low energy states, AMPK phosphorylates PFKFB3 to boost glycolytic ATP production.

  • p38/MK2 Pathway: Stress stimuli can activate PFKFB3 via this pathway.

  • Protein Kinase A (PKA) and Protein Kinase C (PKC): These kinases also phosphorylate and activate PFKFB3 in response to various external signals.

PFKFB3_Regulation cluster_stimuli External & Internal Stimuli cluster_signaling Signaling Pathways cluster_target Target Gene & Protein Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a GrowthFactors Growth Factors (e.g., Insulin) PI3K_Akt PI3K/Akt/mTOR GrowthFactors->PI3K_Akt Stress Stress Stimuli RasMAPK Ras/MAPK p38/MK2 Stress->RasMAPK LowEnergy Low Energy (↑AMP) AMPK AMPK LowEnergy->AMPK Oncogenes Oncogenes (Ras) Oncogenes->RasMAPK PFKFB3_Gene PFKFB3 Gene HIF1a->PFKFB3_Gene ↑ Transcription RasMAPK->PFKFB3_Gene ↑ Transcription PFKFB3_Protein PFKFB3 Protein RasMAPK->PFKFB3_Protein Phosphorylation (Ser461) ↑ Kinase Activity AMPK->PFKFB3_Protein Phosphorylation (Ser461) ↑ Kinase Activity PI3K_Akt->PFKFB3_Protein ↑ Stability / Activity PFKFB3_Gene->PFKFB3_Protein Expression Glycolysis ↑ Glycolytic Flux PFKFB3_Protein->Glycolysis CellCycle Cell Cycle Progression PFKFB3_Protein->CellCycle

Caption: PFKFB3 is regulated by hypoxic, oncogenic, and metabolic stress pathways.

Quantitative Data Summary

PFKFB3 Isoform Kinetic Properties

The PFKFB family consists of four isoforms (PFKFB1-4), each with distinct kinetic properties and tissue expression patterns. PFKFB3 stands out for its potent kinase activity.

IsoformPrimary Tissue ExpressionKinase/Phosphatase RatioKey Regulatory Features
PFKFB1 Liver, Muscle~1.5:1Phosphorylation by PKA inhibits kinase activity.
PFKFB2 Heart~1:1Phosphorylation by PKA/AMPK activates kinase activity.
PFKFB3 Ubiquitous, Tumors, Brain~740:1 Highest kinase activity; induced by hypoxia and growth factors.
PFKFB4 Testis, Tumors~4:1Induced by hypoxia; role in prostate cancer.
Performance of PFKFB3 Small Molecule Inhibitors

The critical role of PFKFB3 in cancer metabolism has made it an attractive target for drug development. Several small molecule inhibitors have been developed and characterized.

InhibitorPFKFB3 IC₅₀Selectivity NotesReference(s)
3-PO ~22.9 µMLow potency; may have off-target effects.
PFK15 ~207 nMMore potent derivative of 3-PO.
PFK158 ~137 nMDerivative of PFK15 with improved pharmacokinetics. Recent studies suggest it may not directly inhibit enzyme activity.
AZ67 ~11-18 nMHighly potent and selective over other PFKFB isoforms.
KAN0438757 ~190 nMSelective for PFKFB3 over PFKFB4 (IC₅₀: 3.6 µM).

Note: IC₅₀ values can vary based on assay conditions. Some reports question the direct enzymatic inhibition by 3-PO and its derivatives.

Experimental Protocols

Protocol: PFKFB3 Enzyme Activity Assay (Coupled Enzyme Assay)

This method measures the kinase activity of PFKFB3 by quantifying the production of ADP, which is coupled to the oxidation of NADH.

Principle: PFKFB3 produces ADP and F-2,6-BP from ATP and F6P. In the presence of excess pyruvate kinase (PK) and lactate dehydrogenase (LDH), the ADP produced is used to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by LDH, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is directly proportional to PFKFB3 activity.

Materials:

  • Recombinant human PFKFB3 protein

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 4 mM DTT, 0.01% BSA

  • Substrates: Fructose-6-phosphate (F6P), ATP

  • Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

  • Coupling Reagents: Phosphoenolpyruvate (PEP), NADH

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing F6P (2 mM), PEP (1 mM), NADH (0.2 mM), ATP (20 µM), PK (5 units/mL), and LDH (7 units/mL).

  • Add Inhibitor: To appropriate wells of the 96-well plate, add 10 µL of the test inhibitor (e.g., AZ67) at various concentrations (dissolved in DMSO, final concentration ≤1%). Add 10 µL of DMSO to control wells.

  • Add Enzyme: Add 40 µL of recombinant PFKFB3 (final concentration ~20 nM) diluted in assay buffer to all wells except the negative control (no enzyme).

  • Initiate Reaction: Add 50 µL of the Reagent Mix to all wells to start the reaction. The final volume should be 100 µL.

  • Measure Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes.

  • Calculate Activity: Determine the reaction rate (V₀) from the linear portion of the absorbance vs. time curve. PFKFB3 activity is proportional to the rate of NADH oxidation. Calculate % inhibition relative to the DMSO control to determine IC₅₀ values.

Protocol: Glycolytic Flux Analysis Using Seahorse XF Analyzer

This protocol measures the real-time extracellular acidification rate (ECAR), an indicator of glycolysis, in live cells.

Principle: The Agilent Seahorse XF Analyzer measures the rate at which cells acidify their surrounding medium. The primary source of this acidification is the conversion of glucose to lactate, which is extruded from the cell along with a proton. The Seahorse XF Glycolytic Rate Assay allows for the calculation of the glycolytic proton efflux rate (glycoPER), providing an accurate measure of the glycolytic rate.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolytic Rate Assay Kit (containing Rotenone/Antimycin A and 2-Deoxyglucose)

  • Seahorse XF Base Medium (supplemented with L-glutamine, glucose, and pyruvate as needed)

  • Cells of interest

Procedure:

  • Cell Seeding: The day before the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.

  • Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium. Warm to 37°C and adjust pH to 7.4.

  • Cell Plate Preparation: Remove growth medium from the cells, wash with pre-warmed assay medium, and add the final volume of assay medium to each well. Place the cell plate in a 37°C non-CO₂ incubator for 1 hour to equilibrate.

  • Load Cartridge: Load the injector ports of the hydrated sensor cartridge with the assay compounds. For a Glycolytic Rate Assay, this typically involves:

    • Port A: Rotenone/Antimycin A (to inhibit mitochondrial respiration)

    • Port B: 2-Deoxyglucose (2-DG, a glycolysis inhibitor)

  • Run Assay: Load the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell plate. The instrument will measure basal ECAR and OCR, then sequentially inject the compounds and measure the response.

  • Data Analysis: The Seahorse software calculates ECAR (mpH/min) and OCR (pmol/min). The Glycolytic Rate Assay protocol calculates basal glycolysis and compensatory glycolysis after mitochondrial inhibition. The final injection of 2-DG confirms that the measured ECAR is due to glycolysis.

Seahorse_Workflow Day1 Day 1: Seed Cells Seed cells in XF microplate. Incubate overnight. Day2_Prep Day 2: Prepare Cells & Reagents Wash cells with assay medium. Equilibrate plate at 37°C (non-CO2). Load inhibitor compounds into cartridge. Day1->Day2_Prep Day2_Hydrate Day 1: Hydrate Cartridge Hydrate sensor cartridge in XF Calibrant at 37°C (non-CO2 incubator). Day2_Run Day 2: Run Assay Calibrate sensor cartridge. Load cell plate into XF Analyzer. Measure Basal ECAR/OCR. Day2_Hydrate->Day2_Run Day2_Prep->Day2_Run Day2_Inject Day 2: Sequential Injection Inject Port A (e.g., Rot/AA). Measure Compensatory Glycolysis. Inject Port B (e.g., 2-DG). Measure Non-glycolytic acidification. Day2_Run->Day2_Inject Day2_Analyze Day 2: Data Analysis Software calculates Glycolytic Rate (Basal and Compensatory). Day2_Inject->Day2_Analyze

Caption: Workflow for measuring glycolytic rate using a Seahorse XF Analyzer.

Conclusion

PFKFB3 is a master regulator of glycolysis, acting as a critical node that integrates metabolic needs with upstream signaling pathways related to oxygen availability, growth factors, and cellular stress. Its dominant kinase activity ensures a high rate of glycolytic flux, which is essential for the proliferation and survival of many cancer cells. The wealth of data on its regulatory mechanisms and the development of potent small molecule inhibitors underscore its significance as a prime therapeutic target. The experimental protocols detailed herein provide robust methods for interrogating PFKFB3 function and evaluating the efficacy of novel inhibitors, paving the way for new strategies in the fields of oncology and metabolic diseases.

References

PFK-158: A Selective PFKFB3 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PFK-158, a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival. This compound has demonstrated significant anti-tumor activity in a range of preclinical models by targeting this metabolic vulnerability. This document details the mechanism of action of this compound, summarizes key quantitative data on its efficacy, provides detailed experimental protocols for its evaluation, and illustrates relevant biological pathways and experimental workflows through diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and cancer metabolism.

Introduction

Cancer cells exhibit profound metabolic reprogramming to meet the bioenergetic and biosynthetic demands of malignant proliferation. One of the most well-established metabolic alterations in cancer is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis even in the presence of oxygen.[1] 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a key enzyme that promotes this high glycolytic flux. PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2] PFKFB3 is often overexpressed in various human cancers, and its activity is stimulated by oncogenic signaling pathways and the hypoxic tumor microenvironment.[1][3]

This compound is a novel, potent, and selective inhibitor of PFKFB3. By blocking the activity of PFKFB3, this compound reduces the levels of F2,6BP, thereby decreasing glycolytic flux and depriving cancer cells of the necessary energy and building blocks for proliferation. This targeted inhibition of cancer metabolism has shown broad anti-tumor activity in preclinical studies and has been investigated in a Phase 1 clinical trial in patients with advanced solid malignancies.

Mechanism of Action

This compound functions as a competitive inhibitor of PFKFB3, binding to the enzyme and preventing the synthesis of F2,6BP. This leads to a cascade of downstream effects that collectively contribute to its anti-cancer activity:

  • Inhibition of Glycolysis: By reducing F2,6BP levels, this compound decreases the activity of PFK-1, a critical control point in glycolysis. This results in reduced glucose uptake, decreased ATP production, and lower lactate secretion by cancer cells.

  • Induction of Apoptosis: The metabolic stress induced by this compound can trigger programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: Inhibition of glycolysis can lead to cell cycle arrest, thereby halting cancer cell proliferation.

  • Modulation of the Tumor Microenvironment: this compound has been shown to affect immune cells within the tumor microenvironment, suggesting a potential immunomodulatory role in addition to its direct anti-tumor effects.

The following diagram illustrates the central role of PFKFB3 in cancer cell metabolism and the mechanism of action of this compound.

PFKFB3_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Growth_Factors Growth Factors Oncogenes Oncogenes (e.g., Ras, AKT) Growth_Factors->Oncogenes activate Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes PFKFB3_Gene PFKFB3 Gene Oncogenes->PFKFB3_Gene upregulates HIF1a->PFKFB3_Gene upregulates PFKFB3_Protein PFKFB3 Protein PFKFB3_Gene->PFKFB3_Protein expresses F26BP Fructose-2,6-Bisphosphate PFKFB3_Protein->F26BP synthesizes from PFK158 This compound PFK158->PFKFB3_Protein inhibits F6P Fructose-6-Phosphate F6P->PFKFB3_Protein PFK1 PFK-1 F26BP->PFK1 activates Glycolysis Glycolysis PFK1->Glycolysis catalyzes rate-limiting step ATP_Production ATP Production Glycolysis->ATP_Production Lactate_Production Lactate Production Glycolysis->Lactate_Production Cell_Proliferation Cell Proliferation & Survival ATP_Production->Cell_Proliferation

PFKFB3 Signaling Pathway and this compound Inhibition.

Quantitative Data

In Vitro Potency and Efficacy

This compound exhibits potent inhibition of PFKFB3 and demonstrates significant anti-proliferative effects across a variety of cancer cell lines.

ParameterValueReference
IC50 (Recombinant Human PFKFB3) 137 nM
Cell LineCancer TypeIC50 (µM)Reference
MYC-High SCLC Cell Lines (Average) Small Cell Lung Cancer~1.5
MYC-Low SCLC Cell Lines (Average) Small Cell Lung Cancer>10
C13 Ovarian Cancer (Cisplatin-resistant)Not explicitly stated, but synergistic with cisplatin
HeyA8MDR Ovarian Cancer (Paclitaxel-resistant)Not explicitly stated, but synergistic with paclitaxel
H28, EMMeso, H226, H2052 Malignant Pleural MesotheliomaDose-dependent decrease in viability (0-20 µM)
Cellular EffectCell Line(s)Treatment ConcentrationResultReference
Glucose Uptake C13, HeyA8MDR0-15 µMDose-dependent decrease
Lactate Production C13, HeyA8MDR0-15 µMDose-dependent decrease
ATP Production H28, H226, H2052, EMMeso0-20 µMDose-dependent decrease
Apoptosis C13 (with Carboplatin)10 µM45% increase
Apoptosis HeyA8MDR (with Paclitaxel)10 µM70% increase
In Vivo Efficacy

This compound has demonstrated significant tumor growth inhibition in various preclinical cancer models.

Cancer ModelDosing RegimenTumor Growth InhibitionReference
Multiple human-derived tumor models Not specified~80%
HeyA8MDR Ovarian Cancer Xenograft (in combination with Carboplatin) This compound (25 mg/kg, once a week) + Carboplatin (15 mg/kg, once a week)Marked reduction in tumor growth and ascites volume

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

PFKFB3 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant PFKFB3.

Principle: The kinase activity of PFKFB3 is determined by measuring the amount of ADP produced from the phosphorylation of fructose-6-phosphate (F6P) to F2,6BP. The amount of ADP is quantified using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100).

    • Prepare solutions of recombinant human PFKFB3 protein (e.g., 20 nM final concentration), F6P (e.g., 2 mM final concentration), and ATP (e.g., 20 µM final concentration) in the reaction buffer.

    • Prepare serial dilutions of this compound in the reaction buffer. A vehicle control (e.g., DMSO) should be included.

  • Assay Procedure:

    • In a 96-well plate, add the this compound dilutions or vehicle control.

    • Add the recombinant PFKFB3 protein and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of F6P and ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay kit manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then quantified via a luciferase reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

PFKFB3_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Reaction Buffer - PFKFB3 Enzyme - F6P & ATP - this compound Dilutions Plate_Setup Add this compound & PFKFB3 to Plate Reagents->Plate_Setup Incubation1 Incubate for Inhibitor Binding Plate_Setup->Incubation1 Reaction_Start Initiate Reaction with F6P & ATP Incubation1->Reaction_Start Incubation2 Incubate for Kinase Reaction Reaction_Start->Incubation2 Detection Measure ADP Production Incubation2->Detection Data_Analysis Calculate % Inhibition & Determine IC50 Detection->Data_Analysis

Workflow for PFKFB3 Enzyme Inhibition Assay.
Cellular Glucose Uptake Assay

This assay measures the effect of this compound on the ability of cancer cells to take up glucose.

Principle: Cells are incubated with a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by glucose transporters. The amount of intracellular fluorescence is proportional to the rate of glucose uptake.

Protocol:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a glucose-free medium.

    • Treat the cells with various concentrations of this compound or vehicle control in glucose-free medium for a specified time (e.g., 1-24 hours).

    • Add 2-NBDG to a final concentration of 150 µg/ml and incubate for a defined period (e.g., 10 minutes to overnight).

    • Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

    • Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Normalize the fluorescence readings to the total protein content in each well to account for differences in cell number.

    • Calculate the percentage of glucose uptake inhibition for each concentration of this compound relative to the vehicle control.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on cancer cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 48-72 hours).

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

In Vivo Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored over time.

Protocol:

  • Animal Model:

    • Use immunocompromised mice (e.g., nude or SCID mice).

    • Implant human cancer cells (e.g., HeyA8MDR) subcutaneously or orthotopically.

    • Allow tumors to reach a palpable size before starting treatment.

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, standard-of-care chemotherapy, this compound in combination with chemotherapy).

    • Administer this compound at a predetermined dose and schedule (e.g., 25 mg/kg, once a week, via intraperitoneal injection).

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

InVivo_Workflow Animal_Model Establish Xenograft Tumor Model Randomization Randomize Mice into Treatment Groups Animal_Model->Randomization Treatment Administer this compound and/or other agents Randomization->Treatment Monitoring Monitor Tumor Growth and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Immunohistochemistry Monitoring->Endpoint Data_Analysis Analyze Data and Determine Efficacy Endpoint->Data_Analysis

General Workflow for an In Vivo Efficacy Study.

Conclusion

This compound is a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its potent and selective inhibition of PFKFB3 leads to a significant reduction in glycolysis, resulting in decreased cancer cell proliferation and survival. The preclinical data summarized in this guide highlight the broad anti-tumor activity of this compound, both as a monotherapy and in combination with standard chemotherapeutic agents. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and other PFKFB3 inhibitors. Further clinical development of this compound and similar agents holds the potential to provide a novel and effective treatment strategy for a wide range of cancers.

References

Pfk-158: A Technical Guide to its Upstream and Downstream Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the upstream regulators and downstream molecular targets of Pfk-158, a first-in-class inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This compound has garnered significant interest in the field of cancer metabolism for its potential as an antineoplastic agent. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound is a potent and selective small molecule inhibitor of PFKFB3.[1] PFKFB3 is a bifunctional enzyme that plays a crucial role in regulating glycolysis by catalyzing the synthesis of fructose-2,6-bisphosphate (F2,6BP).[2][3] F2,6BP is a powerful allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway.[3] In many cancer cells, PFKFB3 is overexpressed, leading to elevated levels of F2,6BP, which in turn drives a high glycolytic flux, a phenomenon known as the Warburg effect.[4] By binding to and inhibiting PFKFB3, this compound reduces the intracellular concentration of F2,6BP, thereby decreasing the rate of glycolysis. This metabolic reprogramming deprives cancer cells of the necessary energy and biosynthetic precursors for rapid proliferation, ultimately leading to cell growth inhibition and apoptosis.

Upstream Regulators of PFKFB3

The expression and activity of PFKFB3 are upregulated by a variety of oncogenic and microenvironmental signals, making it a critical node in cancer cell metabolism. Understanding these upstream regulators provides context for the therapeutic targeting of PFKFB3 with this compound.

Key upstream regulators include:

  • Oncogenic Signaling Pathways: Activation of pathways driven by oncogenes such as Ras and PI3K/Akt, and the loss of tumor suppressors like p53 and PTEN, converge to increase PFKFB3 expression and activity. The human epidermal growth factor receptor-2 (HER2) has also been shown to lead to elevated PFKFB3 expression. The mTOR signaling pathway is another critical upstream activator.

  • Hypoxia: The low-oxygen conditions characteristic of the tumor microenvironment induce the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates PFKFB3 expression.

  • Inflammatory and Immune Signals: Pro-inflammatory molecules like TNF-α and IL-6, as well as signaling through the T-cell receptor (TCR)/CD28, can increase PFKFB3 expression.

  • Cellular Stress and Growth Factors: Various stress stimuli and growth factors such as insulin can also enhance PFKFB3 gene expression.

  • Post-Translational Modification: AMP-activated protein kinase (AMPK) can phosphorylate and activate PFKFB3.

Upstream_Regulators_of_PFKFB3 Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Oncogenes Oncogenes (Ras, PI3K/Akt) PFKFB3 PFKFB3 Oncogenes->PFKFB3 TumorSuppressors Loss of Tumor Suppressors (p53, PTEN) TumorSuppressors->PFKFB3 HER2 HER2 Signaling HER2->PFKFB3 mTOR mTOR Signaling mTOR->PFKFB3 Inflammation Inflammatory Signals (TNF-α, IL-6) Inflammation->PFKFB3 Immune Immune Signals (TCR/CD28) Immune->PFKFB3 AMPK AMPK AMPK->PFKFB3 phosphorylates HIF1a->PFKFB3 Pfk158 This compound Pfk158->PFKFB3 inhibits

Caption: Upstream signaling pathways activating PFKFB3 and its inhibition by this compound.

Downstream Effects of this compound

The inhibition of PFKFB3 by this compound triggers a cascade of downstream events that collectively contribute to its anti-tumor activity. These effects span cellular metabolism, survival, and interactions with the tumor microenvironment.

Metabolic Reprogramming
  • Inhibition of Glycolysis: The most direct consequence is the suppression of the glycolytic pathway, leading to a significant reduction in glucose uptake, ATP production, and lactate secretion.

Cellular Fate and Proliferation
  • Induction of Apoptosis and Autophagy: Depriving cancer cells of energy and metabolic intermediates through glycolytic inhibition induces programmed cell death (apoptosis) and a cellular recycling process (autophagy). This compound treatment leads to the upregulation of the autophagy marker LC3BII and downregulation of p62/SQSTM1.

  • Inhibition of Cell Growth: By limiting the building blocks necessary for cell division, this compound effectively inhibits cancer cell proliferation.

  • Lipid Metabolism: this compound has been shown to modulate lipid metabolism by inducing lipophagy, the autophagic degradation of lipid droplets. This is associated with the downregulation of phosphorylated cytosolic phospholipase A2 (p-cPLA2).

Signaling and Regulatory Pathways
  • Akt/mTOR Pathway: PFKFB3 inhibition by this compound can lead to the inactivation of the pro-survival Akt/mTOR signaling pathway.

  • Hippo Pathway: this compound has been found to regulate cancer stemness through the Hippo pathway by downregulating its effectors YAP/TAZ.

  • DNA Repair: There is evidence to suggest that PFKFB3 inhibition can disrupt DNA repair mechanisms, potentially increasing the efficacy of DNA-damaging agents.

Immunomodulatory Effects
  • T-cell Modulation: this compound can alter the tumor immune microenvironment by increasing the infiltration of cytotoxic CD4+ and CD8+ T cells.

  • Suppression of Immunosuppressive Cells: The drug suppresses the differentiation and function of immunosuppressive cell types, including T helper 17 (Th17) cells and myeloid-derived suppressor cells (MDSCs).

Downstream_Effects_of_Pfk158 Pfk158 This compound PFKFB3 PFKFB3 Pfk158->PFKFB3 F26BP Fructose-2,6-bisphosphate PFKFB3->F26BP CellGrowth ↓ Cell Proliferation PFKFB3->CellGrowth inhibition leads to Akt_mTOR ↓ Akt/mTOR Signaling PFKFB3->Akt_mTOR Hippo ↓ Hippo (YAP/TAZ) Pathway PFKFB3->Hippo Immune Immunomodulation PFKFB3->Immune Glycolysis Glycolysis F26BP->Glycolysis activates GlucoseUptake ↓ Glucose Uptake Glycolysis->GlucoseUptake ATP ↓ ATP Production Glycolysis->ATP Lactate ↓ Lactate Release Glycolysis->Lactate Apoptosis ↑ Apoptosis Autophagy ↑ Autophagy/Lipophagy CellGrowth->Apoptosis CellGrowth->Autophagy TCells ↑ CD4+/CD8+ T-cells Immune->TCells MDSC ↓ Th17 & MDSCs Immune->MDSC

Caption: Downstream molecular and cellular consequences of PFKFB3 inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound from preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell LinesReference
IC₅₀ (PFKFB3) 137 nMRecombinant enzyme
Effective Dose 10 µMOV2008, C13, HeyA8MDR
Effect on Apoptosis 24.6-45% increase with CarboplatinC13, OV2008

Table 2: In Vivo Preclinical Data for this compound

ParameterDosageAnimal ModelOutcomeReference
Tumor Growth Inhibition 15 mg/kg (i.p.)Gynecologic cancer mouse modelSignificant reduction in tumor growth
Tumor Growth Inhibition Not specifiedMultiple human-derived tumor models~80% growth inhibition

Table 3: Phase 1 Clinical Trial Information for this compound (NCT02044861)

ParameterDetailsPatient PopulationReference
Study Design "3+3" cohort-based dose escalationAdvanced solid malignancies
Dose Cohorts 24, 48, 96, 168, up to 650 mg/m²Advanced solid malignancies
Safety Well-tolerated at tested dosesAdvanced solid malignancies
Clinical Activity One patient showed decreased hepatic tumor burdenAdvanced solid malignancies

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to investigate the effects of this compound.

Western Blot Analysis for Protein Expression

This technique is used to quantify changes in protein levels (e.g., p-PFKFB3, p-cPLA2, LC3BII, p62/SQSTM1) following this compound treatment.

  • Cell Lysis: Treat cancer cells with desired concentrations of this compound for a specified time. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection a Cell Treatment (this compound) b Cell Lysis a->b c Protein Quantification b->c d SDS-PAGE c->d e Membrane Transfer d->e f Blocking e->f g Primary Antibody f->g h Secondary Antibody g->h i ECL Detection h->i j Data Analysis i->j

Caption: A generalized workflow for Western blot analysis.

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).

  • Drug Administration: Administer this compound via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 15 mg/kg, once a week).

  • Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: At the end of the study (e.g., after 4 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).

  • Data Analysis: Compare tumor growth rates and final tumor weights between treatment groups to determine efficacy.

This guide provides a foundational understanding of this compound's mechanism of action, focusing on its upstream and downstream targets. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of oncology and drug development. Further investigation into the complex interplay of these pathways will continue to elucidate the full therapeutic potential of targeting PFKFB3.

References

PFK-158: A Technical Guide to its Impact on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PFK-158 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis. By targeting PFKFB3, this compound effectively reduces the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). This mode of action leads to a significant downregulation of glycolytic flux. In preclinical studies across various cancer models, this compound has demonstrated a broad spectrum of anti-tumor activities, including the inhibition of glucose uptake, reduction of lactate production, and depletion of cellular ATP levels.[1][2] These metabolic alterations ultimately trigger apoptosis and autophagy in cancer cells.[2] Furthermore, this compound has shown synergistic effects when combined with standard chemotherapeutic agents, particularly in chemoresistant cancer cell lines.[1] This document provides a comprehensive overview of the core mechanism of this compound, its quantifiable effects on cellular metabolism, detailed experimental protocols for its study, and visualizations of the involved signaling pathways.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of PFKFB3.[2] PFKFB3 is one of four isoforms of a bifunctional enzyme that synthesizes and degrades F2,6BP. The PFKFB3 isoform has a significantly higher kinase to phosphatase activity ratio, leading to an accumulation of F2,6BP. F2,6BP is a critical activator of PFK-1, a rate-limiting enzyme in the glycolytic pathway. Cancer cells often upregulate PFKFB3 expression to meet their high energy demands for rapid proliferation, a phenomenon known as the Warburg effect.

By inhibiting PFKFB3, this compound decreases the concentration of F2,6BP, which in turn reduces the activity of PFK-1. This leads to a bottleneck in the glycolytic pathway, resulting in decreased glucose uptake and a subsequent reduction in the production of ATP and lactate. This metabolic stress can induce apoptosis and autophagy in cancer cells.

PFK158_Mechanism_of_Action cluster_cell Cancer Cell Glucose Glucose Glucose_uptake Glucose Uptake Glucose->Glucose_uptake Glycolysis Glycolysis Glucose_uptake->Glycolysis PFK1 PFK-1 Glycolysis->PFK1 ATP ATP Production PFK1->ATP Lactate Lactate Production PFK1->Lactate Apoptosis Apoptosis PFK1->Apoptosis Autophagy Autophagy PFK1->Autophagy F26BP Fructose-2,6-bisphosphate (F2,6BP) F26BP->PFK1 activates PFKFB3 PFKFB3 PFKFB3->F26BP synthesizes PFK158 This compound PFK158->PFKFB3 inhibits Proliferation Cell Proliferation & Survival ATP->Proliferation

This compound inhibits PFKFB3, leading to reduced glycolysis and downstream effects.

Quantitative Effects on Cellular Metabolism

The inhibitory effects of this compound on cellular metabolism have been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies.

Table 1: Effect of this compound on Glycolytic Parameters
Cell LineCancer TypeThis compound Conc.Glucose UptakeLactate ProductionATP ProductionReference
OV2008Ovarian10 µMSignificant DecreaseSignificant DecreaseSignificant Decrease
C13Ovarian (Cisplatin-Resistant)10 µMSignificant DecreaseSignificant DecreaseSignificant Decrease
HeyA8Ovarian10 µMSignificant DecreaseSignificant DecreaseSignificant Decrease
HeyA8MDROvarian (Multi-Drug Resistant)10 µMSignificant DecreaseSignificant DecreaseSignificant Decrease
H28Malignant Pleural Mesothelioma0-20 µMDose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
EMMesoMalignant Pleural Mesothelioma0-20 µMDose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
SPC111Malignant Pleural Mesothelioma0-20 µMDose-dependent DecreaseN/AN/A
H1048Small Cell Lung Cancer0-10 µMDose-dependent DecreaseN/ADose-dependent Decrease
H1882Small Cell Lung Cancer0-10 µMDose-dependent DecreaseN/ADose-dependent Decrease
H1876Small Cell Lung Cancer0-10 µMDose-dependent DecreaseN/ADose-dependent Decrease
Table 2: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50Reference
PFKFB3Recombinant Enzyme137 nM
H1048Small Cell Lung Cancer7.1 ± 1.6 µM
H1882Small Cell Lung Cancer8.4 ± 2.8 µM
H1876Small Cell Lung Cancer10.1 ± 2.3 µM
DMS53Small Cell Lung Cancer11.2 ± 2.4 µM

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cellular metabolism.

Glucose Uptake Assay (2-NBDG Method)

This protocol describes the measurement of glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glucose-free culture medium

  • 2-NBDG (100 µM working solution)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 96-well plate or on coverslips and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) for the desired duration (e.g., 24 hours).

  • Wash the cells twice with warm PBS.

  • Incubate the cells in glucose-free medium for 30 minutes.

  • Add 100 µM 2-NBDG to the glucose-free medium and incubate for 30-60 minutes at 37°C.

  • Wash the cells three times with cold PBS to remove extracellular 2-NBDG.

  • Analyze the cells using a fluorescence microscope or a fluorescence plate reader (Excitation/Emission ~485/535 nm).

  • Quantify the fluorescence intensity to determine the relative glucose uptake.

Glucose_Uptake_Workflow start Seed Cells treat Treat with this compound start->treat wash1 Wash with PBS treat->wash1 starve Incubate in Glucose-Free Medium wash1->starve add_2nbdg Add 2-NBDG starve->add_2nbdg wash2 Wash with Cold PBS add_2nbdg->wash2 analyze Fluorescence Analysis wash2->analyze quantify Quantify Glucose Uptake analyze->quantify

Workflow for the 2-NBDG glucose uptake assay.
Lactate Production Assay

This protocol outlines the measurement of lactate secreted into the cell culture medium.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Lactate assay kit (e.g., colorimetric or fluorometric)

  • Spectrophotometer or fluorometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Collect the cell culture medium.

  • Centrifuge the medium to remove any detached cells or debris.

  • Perform the lactate assay on the supernatant according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a spectrophotometer or fluorometer.

  • Normalize the lactate concentration to the cell number or total protein content.

ATP Production Assay

This protocol describes the quantification of intracellular ATP levels.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • ATP assay kit (e.g., luciferase-based)

  • Luminometer

Procedure:

  • Seed cells in a white, opaque 96-well plate suitable for luminescence assays.

  • Treat the cells with this compound at various concentrations for the desired time.

  • Lyse the cells according to the ATP assay kit protocol.

  • Add the luciferase-based ATP detection reagent to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Generate a standard curve with known ATP concentrations to determine the absolute ATP levels in the samples.

  • Normalize the ATP levels to the cell number or protein concentration.

Signaling Pathways and Logical Relationships

This compound's impact extends beyond direct metabolic inhibition, influencing other cellular processes such as autophagy and lipogenesis.

Induction of Autophagy and Lipophagy

In some cancer cells, particularly chemoresistant ones, this compound treatment has been shown to induce autophagic flux, leading to a specific form of autophagy that degrades lipid droplets, known as lipophagy. This process involves the downregulation of p62/SQSTM1 and the upregulation of LC3BII, key markers of autophagy induction.

PFK158_Autophagy_Pathway PFK158 This compound PFKFB3 PFKFB3 PFK158->PFKFB3 Glycolysis Glycolysis PFKFB3->Glycolysis Nutrient_Stress Nutrient Stress Glycolysis->Nutrient_Stress Autophagy_Induction Autophagy Induction Nutrient_Stress->Autophagy_Induction LC3BII LC3BII Upregulation Autophagy_Induction->LC3BII p62 p62/SQSTM1 Downregulation Autophagy_Induction->p62 Lipophagy Lipophagy Autophagy_Induction->Lipophagy Lipid_Droplets Lipid Droplets Lipid_Droplets->Lipophagy Apoptosis Apoptosis Lipophagy->Apoptosis

This compound induces autophagy and lipophagy through metabolic stress.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells. Its ability to inhibit glycolysis, induce cell death, and synergize with existing chemotherapies positions it as a strong candidate for further clinical development. A phase I clinical trial has been conducted to evaluate its safety and tolerability in patients with advanced solid malignancies. Future research should continue to explore the full potential of this compound, including its efficacy in a wider range of cancer types, the mechanisms of resistance, and its potential in combination with other targeted therapies and immunotherapies. The detailed understanding of its effects on cellular metabolism provided in this guide serves as a valuable resource for researchers and clinicians working towards advancing cancer treatment.

References

Pfk-158: A Technical Guide to its Anti-Tumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pfk-158 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation.[3][4] By inhibiting PFKFB3, this compound disrupts cancer cell metabolism, leading to reduced glucose uptake, ATP production, and lactate release, ultimately inducing apoptosis and autophagy.[1] This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from preclinical and clinical investigations.

Table 1: In Vitro Efficacy of this compound
Cell LineCancer TypeMetricValueReference
VariousVariousIC50 (PFKFB3 enzyme)137 nM
A549Lung CancerIC50 (Cytotoxicity)15 µM
MYC-High SCLCSmall Cell Lung CancerAverage IC50 (ATP luminescence)0.7 µM
MYC-Low SCLCSmall Cell Lung CancerAverage IC50 (ATP luminescence)1.2 µM
C13 (chemoresistant)Ovarian CancerApoptosis (with Carboplatin)45%
OV2008 (chemosensitive)Ovarian CancerApoptosis (with Carboplatin)24.6%
HeyA8MDR (chemoresistant)Ovarian CancerApoptosis (with Paclitaxel)70%
HeyA8 (chemosensitive)Ovarian CancerApoptosis (with Paclitaxel)48%
Table 2: In Vivo Efficacy of this compound
Cancer ModelTreatmentDosageOutcomeReference
Gynecologic Cancer Mouse ModelThis compound + Carboplatin15 mg/kg (this compound, i.p., once weekly) + 51 mg/kg (Carboplatin)Marked reduction in tumor growth
MYC-High SCLC Xenograft (H446)This compound25 mg/kg (i.p., every other day for 10 days)Significant delay in tumor growth
Various Human-Derived Tumor ModelsThis compoundNot specified~80% growth inhibition
Table 3: Phase 1 Clinical Trial (NCT02044861) Data
Cancer TypeNumber of PatientsKey FindingsReference
Advanced Solid Malignancies15 (evaluable for response)6 patients experienced clinical benefit. Well-tolerated up to 650 mg/m².
Advanced Solid MalignanciesNot specifiedDose escalation cohorts completed up to 168 mg/m² without dose-limiting toxicity.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting PFKFB3, a key enzyme in the glycolytic pathway. This inhibition leads to a cascade of downstream effects, ultimately resulting in cancer cell death.

PFKFB3_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Mechanism cluster_downstream Downstream Effects Oncogenic Signals Oncogenic Signals PFKFB3 PFKFB3 Oncogenic Signals->PFKFB3 activate Hypoxia (HIF-1α) Hypoxia (HIF-1α) Hypoxia (HIF-1α)->PFKFB3 activate Ras Ras Ras->PFKFB3 activate mTOR mTOR mTOR->PFKFB3 activate p38/MK2 p38/MK2 p38/MK2->PFKFB3 activate This compound This compound This compound->PFKFB3 inhibits Fructose-6-Phosphate Fructose-6-Phosphate Fructose-2,6-Bisphosphate Fructose-2,6-Bisphosphate Fructose-6-Phosphate->Fructose-2,6-Bisphosphate catalyzed by PFKFB3 PFK-1 PFK-1 Fructose-2,6-Bisphosphate->PFK-1 activates Glycolysis Glycolysis PFK-1->Glycolysis drives Reduced Glucose Uptake Reduced Glucose Uptake Glycolysis->Reduced Glucose Uptake Reduced ATP Production Reduced ATP Production Glycolysis->Reduced ATP Production Reduced Lactate Release Reduced Lactate Release Glycolysis->Reduced Lactate Release Inhibition of Proliferation Inhibition of Proliferation Glycolysis->Inhibition of Proliferation Apoptosis Apoptosis Reduced ATP Production->Apoptosis Autophagy/Lipophagy Autophagy/Lipophagy Reduced ATP Production->Autophagy/Lipophagy

Figure 1: PFKFB3 Signaling Pathway and this compound Mechanism of Action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-tumor properties.

Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the quantitative assessment of apoptosis and necrosis in cancer cells following treatment with this compound.

AnnexinV_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis A Seed cancer cells in 6-well plates B Treat with this compound (e.g., 10 µM for 24 hours) A->B C Include vehicle control and positive control (e.g., staurosporine) B->C D Harvest cells (trypsinization for adherent cells) E Wash cells with cold PBS D->E F Resuspend in 1X Annexin-binding buffer E->F G Add FITC-conjugated Annexin V and Propidium Iodide (PI) F->G H Incubate for 15 minutes at room temperature in the dark G->H I Acquire data on a flow cytometer H->I J Analyze populations: - Annexin V-/PI- (Live) - Annexin V+/PI- (Early Apoptosis) - Annexin V+/PI+ (Late Apoptosis/Necrosis) I->J

Figure 2: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Protocol Steps:

  • Cell Culture and Treatment: Seed cancer cells (e.g., OV2008, C13) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 0-10 µM) for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual medium.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Autophagy Detection (Immunofluorescence for LC3B and p62)

This protocol is for visualizing the induction of autophagy in cancer cells treated with this compound by monitoring the localization of LC3B and the degradation of p62.

Autophagy_IF_Workflow cluster_cell_prep Cell Culture and Treatment cluster_staining_proc Immunofluorescence Staining cluster_imaging Microscopy and Analysis A Grow cells on coverslips in a 24-well plate B Treat with increasing concentrations of this compound (e.g., 0-15 µM) A->B C Fix cells with 4% paraformaldehyde D Permeabilize with 0.1% Triton X-100 C->D E Block with 1% BSA in PBS D->E F Incubate with primary antibodies (anti-LC3B, anti-p62) E->F G Incubate with fluorescently labeled secondary antibodies F->G H Mount coverslips with DAPI-containing mounting medium G->H I Visualize under a fluorescence microscope H->I J Quantify LC3B puncta and p62 fluorescence intensity I->J

References

PFK-158 and the Induction of Apoptosis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFK-158 is a potent and selective small-molecule inhibitor of 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a critical enzyme that regulates glycolytic flux by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[3] In numerous cancer types, PFKFB3 is overexpressed, contributing to the "Warburg effect," or aerobic glycolysis, which supports rapid tumor cell proliferation and survival.[4][5] By inhibiting PFKFB3, this compound effectively reduces glucose uptake, lactate production, and intracellular ATP levels, thereby creating a state of metabolic stress that can lead to various forms of cell death, including apoptosis. This document provides a detailed overview of the molecular mechanisms and signaling pathways through which this compound induces apoptosis, supported by quantitative data and experimental protocols.

Core Mechanism of Action: Glycolysis Inhibition

The primary mechanism of this compound is the competitive inhibition of PFKFB3. This leads to a significant reduction in the intracellular concentration of F2,6BP, which in turn decreases the activity of PFK-1 and slows down the glycolytic pathway. The consequences of this metabolic reprogramming are profound, leading to energy depletion and the activation of downstream cell death pathways. This compound has demonstrated broad anti-tumor activity in preclinical models and was the first PFKFB3 inhibitor to be evaluated in a Phase I clinical trial for advanced solid malignancies.

This compound-Induced Apoptotic Signaling Pathways

This compound triggers apoptosis through a multi-faceted approach, engaging several interconnected signaling cascades. The primary pathways include the intrinsic (mitochondrial) pathway, endoplasmic reticulum (ER) stress, and crosstalk with autophagy.

Intrinsic (Mitochondrial) Apoptosis Pathway

Inhibition of PFKFB3 by this compound directly impacts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, which are central regulators of the intrinsic apoptosis pathway.

  • Downregulation of Anti-Apoptotic Proteins: Treatment with this compound has been shown to decrease the protein levels of anti-apoptotic members like Bcl-xL. Bcl-xL functions by sequestering pro-apoptotic proteins Bak and Bax, thereby preventing mitochondrial outer membrane permeabilization (MOMP).

  • Activation of Pro-Apoptotic Effectors: By reducing the expression of Bcl-xL, this compound facilitates the activation of Bax and Bak. This leads to MOMP, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade.

  • Caspase Activation and PARP Cleavage: The activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3, -7) is a hallmark of apoptosis. A key substrate of executioner caspases is Poly (ADP-ribose) polymerase (PARP). Increased levels of cleaved PARP serve as a reliable marker for cells undergoing apoptosis and have been consistently observed following this compound treatment in various cancer cell lines.

PFK158 This compound PFKFB3 PFKFB3 PFK158->PFKFB3 Inhibits Bcl_xL Bcl-xL ↓ PFK158->Bcl_xL Leads to Glycolysis Glycolysis ↓ PFKFB3->Glycolysis Regulates ATP ATP Production ↓ Glycolysis->ATP Bax_Bak Bax/Bak Activation ↑ Bcl_xL->Bax_Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Cascade Activation CytoC->Caspase PARP Cleaved PARP ↑ Caspase->PARP Cleaves Apoptosis Apoptosis Caspase->Apoptosis Executes cluster_0 Apoptosis Pathways cluster_1 Related Processes Intrinsic Intrinsic Pathway (Mitochondrial) CellDeath Apoptotic Cell Death Intrinsic->CellDeath ER_Stress ER Stress Pathway ER_Stress->CellDeath Autophagy Autophagy Autophagy->Intrinsic Sensitizes Autophagy->CellDeath Contributes to PFK158 This compound (Glycolysis Inhibition) PFK158->Intrinsic Activates PFK158->ER_Stress Induces PFK158->Autophagy Induces cluster_assays Downstream Assays cluster_outputs Data Output start Cancer Cell Culture treatment Treatment with this compound (Dose & Time Course) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis western Western Blot Analysis (Protein Expression) treatment->western ic50 IC50 Calculation viability->ic50 flow Flow Cytometry Data (% Apoptotic Cells) apoptosis->flow blot Protein Level Changes (e.g., Cleaved PARP) western->blot

References

The Discovery and Development of PFK-158: A Glycolytic Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: The aberrant metabolic state of cancer cells, characterized by a heightened reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling therapeutic target. This document provides a comprehensive technical overview of PFK-158, a first-in-class small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical enzyme that stimulates glycolysis, and its inhibition by this compound represents a strategic approach to disrupt cancer cell metabolism. This whitepaper details the discovery of this compound, its mechanism of action, preclinical and clinical development, and associated experimental methodologies. Quantitative data are summarized in tabular format, and key biological and experimental processes are visualized through detailed diagrams.

Introduction: Targeting Cancer Metabolism

Cancer progression is intrinsically linked to metabolic reprogramming, which sustains rapid cell proliferation and survival. One of the key enzymes implicated in this process is PFKFB3, which synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1] The expression and activity of PFKFB3 are often upregulated in various cancer types due to factors like oncogenic signaling and the hypoxic tumor microenvironment.[2][3] This makes PFKFB3 an attractive target for anti-cancer drug development. This compound emerged as a promising therapeutic candidate from efforts to develop potent and selective inhibitors of this enzyme.[4]

Discovery and Preclinical Development of this compound

This compound was developed as a derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), an earlier PFKFB3 inhibitor.[5] The goal was to create a more potent compound with improved pharmacokinetic properties suitable for clinical investigation. Preclinical studies have demonstrated that this compound exhibits broad anti-tumor activity across a range of cancer models.

Mechanism of Action

This compound is a potent and selective inhibitor of PFKFB3. By binding to and inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP. This leads to a decrease in the activity of PFK-1, thereby suppressing the high glycolytic flux characteristic of cancer cells. The consequences of this metabolic disruption include:

  • Reduced Glucose Uptake and Metabolism: Inhibition of PFKFB3 by this compound leads to a marked reduction in glucose uptake and the overall rate of glycolysis in cancer cells.

  • Decreased ATP Production and Lactate Secretion: By throttling glycolysis, this compound diminishes the production of ATP and the secretion of lactate, depriving cancer cells of the necessary energy and building blocks for proliferation.

  • Induction of Apoptosis and Autophagy: The metabolic stress induced by this compound can trigger programmed cell death (apoptosis) and autophagy in cancer cells.

  • Immunomodulatory Effects: this compound has been shown to suppress the differentiation and function of immunosuppressive cells such as T helper 17 (Th17) cells and myeloid-derived suppressor cells (MDSCs).

In Vitro and In Vivo Efficacy

This compound has demonstrated significant anti-tumor effects in both cell culture and animal models. It has shown efficacy against a broad spectrum of human cancers, including melanoma, lung, colon, breast, and pancreatic cancer. Notably, this compound has also been found to synergize with other anti-cancer agents, including targeted therapies and chemotherapies, enhancing their cytotoxic effects and potentially overcoming drug resistance. For instance, it has been shown to sensitize chemoresistant gynecologic cancer cells to carboplatin and paclitaxel.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the preclinical and clinical evaluation of this compound.

Parameter Value Reference
IC50 (PFKFB3) 137 nM
In Vivo Tumor Growth Inhibition ~80% in several mouse models
Phase 1 Clinical Trial Identifier NCT02044861

Table 1: Key Potency and Efficacy Metrics for this compound

Clinical Trial Phase Status Patient Population Dose Escalation Cohorts Key Findings Reference
Phase 1CompletedPatients with advanced solid malignancies24 mg/m², 48 mg/m², 96 mg/m², up to 650 mg/m²Well-tolerated, signs of clinical activity observed.

Table 2: Overview of the this compound Phase 1 Clinical Trial

Patient Case Cancer Type Observed Clinical Benefit Reference
Patient 1Pancreatic Cancer75% reduction in CA19-9 levels after 1 month
Patient 2Renal Cell CarcinomaOn study for 9 months
Patient 3Adenoid Cystic CarcinomaOn study for 12 months
Patient 4Hepatic MetastasesDecrease in overall hepatic metastatic tumor burden

Table 3: Reported Clinical Responses in the Phase 1 Trial of this compound

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the evaluation of this compound.

Recombinant PFKFB3 Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on the PFKFB3 enzyme.

Protocol:

  • Express and purify recombinant human PFKFB3 protein.

  • Prepare a reaction mixture containing a suitable buffer, ATP, and fructose-6-phosphate (the substrate for PFKFB3).

  • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiate the enzymatic reaction by adding the purified PFKFB3 protein.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reaction and measure the amount of fructose-2,6-bisphosphate produced, typically using a coupled enzyme assay that links the product to a spectrophotometrically detectable molecule (e.g., NADH oxidation).

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Glucose Uptake Assay

Objective: To assess the effect of this compound on glucose uptake in cancer cells.

Protocol:

  • Culture cancer cells in appropriate media to the desired confluency.

  • Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

  • Wash the cells with a glucose-free buffer.

  • Incubate the cells with a radiolabeled glucose analog, such as [³H]-2-deoxyglucose, for a short period.

  • Wash the cells thoroughly with a cold buffer to remove extracellular radiolabeled glucose.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the total protein content of each sample.

  • Compare the glucose uptake in this compound-treated cells to that of the control cells.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the impact of this compound on the expression and phosphorylation status of proteins in relevant signaling pathways.

Protocol:

  • Treat cancer cells with this compound at various concentrations and for different time points.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., total PFKFB3, phosphorylated PFKFB3, Akt, p-Akt).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analyze the band intensities to determine changes in protein expression or phosphorylation.

Visualizations

The following diagrams illustrate key concepts related to this compound.

PFKFB3_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Glycolytic Regulation Oncogenes (Ras, Akt) Oncogenes (Ras, Akt) PFKFB3 PFKFB3 Oncogenes (Ras, Akt)->PFKFB3 activate Hypoxia (HIF-1α) Hypoxia (HIF-1α) Hypoxia (HIF-1α)->PFKFB3 activate Fructose-2,6-BP Fructose-2,6-BP PFKFB3->Fructose-2,6-BP produces Fructose-6-P Fructose-6-P Fructose-6-P->PFKFB3 substrate PFK-1 PFK-1 Fructose-2,6-BP->PFK-1 allosterically activates Glycolysis Glycolysis PFK-1->Glycolysis rate-limiting step PFK158 PFK158 PFK158->PFKFB3 inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis A Seed Cancer Cells B Treat with this compound or Vehicle A->B C Incubate with [3H]-2-deoxyglucose B->C D Wash and Lyse Cells C->D E Measure Radioactivity D->E F Normalize to Protein Content E->F G Compare Treated vs. Control F->G PFK158_Development_Milestones Discovery Discovery Preclinical Preclinical Discovery->Preclinical Potency & PK Improvement Phase 1 Trial Phase 1 Trial Preclinical->Phase 1 Trial Safety & Efficacy Data Future Development Future Development Phase 1 Trial->Future Development Combination Therapies

References

An In-depth Technical Guide to Pfk-158: A Novel PFKFB3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pfk-158 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival.[3][4] By inhibiting PFKFB3, this compound effectively reduces the rate of glycolysis in cancer cells, leading to decreased glucose uptake, ATP production, and the induction of apoptosis (programmed cell death).[2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name (E)-1-(pyridin-4-yl)-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one, is a synthetic compound with the molecular formula C₁₈H₁₁F₃N₂O. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name (E)-1-(pyridin-4-yl)-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one
CAS Number 1462249-75-7
Molecular Formula C₁₈H₁₁F₃N₂O
Molecular Weight 328.29 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by targeting a key enzyme in cellular metabolism, PFKFB3.

PFKFB3 Signaling Pathway in Cancer

PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). PFK-1 is a rate-limiting enzyme in glycolysis. In many cancer cells, signaling pathways such as the PI3K/AKT/mTOR and those activated by hypoxia (via HIF-1α) lead to the upregulation of PFKFB3. This results in increased F2,6BP levels, enhanced glycolytic flux, and the production of ATP and lactate, which supports tumor growth and proliferation.

PFKFB3_Signaling_Pathway cluster_upstream Upstream Regulators cluster_pathways Signaling Pathways cluster_glycolysis Glycolysis cluster_downstream Downstream Effects Growth Factors Growth Factors Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α PI3K/AKT/mTOR PI3K/AKT/mTOR PFKFB3 PFKFB3 PI3K/AKT/mTOR->PFKFB3 Upregulates HIF-1α->PFKFB3 Upregulates Fructose-2,6-bisphosphate Fructose-2,6-bisphosphate PFK-1 PFK-1 Fructose-2,6-bisphosphate->PFK-1 Activates Increased Glycolysis Increased Glycolysis PFK-1->Increased Glycolysis Tumor Growth & Proliferation Tumor Growth & Proliferation Increased Glycolysis->Tumor Growth & Proliferation PFKFB3->Fructose-2,6-bisphosphate Synthesizes This compound This compound This compound->PFKFB3 Inhibits

PFKFB3 Signaling Pathway in Cancer and the Point of Intervention for this compound.

Quantitative Data Presentation

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against PFKFB3 and various cancer cell lines.

Target/Cell LineCancer TypeIC₅₀ Value
Recombinant Human PFKFB3-137 nM
JurkatT-cell leukemia1.62 µM (PFKFB3 activity)
JurkatT-cell leukemia847 nM (2-deoxyglucose uptake)
JurkatT-cell leukemia328 nM (Toxicity)
A549Lung Carcinoma15 µM
H28Malignant Pleural Mesothelioma~3-12 µM (at 24h)
EMMesoMalignant Pleural Mesothelioma~3-12 µM (at 24h)
Patient-derived ascitic cellsOvarian Cancer4.0-9.0 µM (at 24h)
In Vivo Efficacy

Preclinical studies in mouse models have shown significant anti-tumor activity of this compound.

Tumor ModelCancer TypeDosing RegimenOutcome
Lewis Lung Carcinoma (syngeneic)Lung CancerNot specified~80% growth inhibition
Human tumor xenograftsVariousNot specified~80% growth inhibition
H446 xenograftSmall Cell Lung Cancer25 mg/kg, i.p., every other day for 10 daysSignificant delay in tumor growth
HeyA8MDR (PTX-resistant)Ovarian Cancer15 mg/kg, i.p., once a week for 4 weeks (with Carboplatin)Marked reduction in tumor growth

Experimental Protocols

The following are general protocols for key experiments used to characterize the activity of this compound.

PFKFB3 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant PFKFB3.

Principle: The assay quantifies the amount of ADP produced from the phosphorylation of fructose-6-phosphate (F6P) to F2,6BP by PFKFB3.

General Protocol:

  • Prepare a reaction mixture containing recombinant human PFKFB3 enzyme, F6P, and ATP in a suitable kinase buffer.

  • Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the metabolic activity and viability of cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

General Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound in cancer cells using flow cytometry.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

General Protocol:

  • Treat cancer cells with this compound for a specified time to induce apoptosis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth is then monitored over time.

General Protocol:

  • Implant human cancer cells subcutaneously into the flank of immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group via a specified route (e.g., intraperitoneal injection) and dosing schedule. The control group receives a vehicle control.

  • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Mandatory Visualizations

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Enzyme_Assay PFKFB3 Enzyme Inhibition Assay Cell_Viability Cell Viability Assay (e.g., MTT) Enzyme_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Metabolic_Assays Metabolic Assays (Glucose Uptake, Lactate) Apoptosis_Assay->Metabolic_Assays Xenograft_Model Xenograft Tumor Model Establishment Metabolic_Assays->Xenograft_Model Treatment This compound Treatment Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight) Treatment->Toxicity_Assessment Phase1_Trial Phase 1 Clinical Trial (NCT02044861) Tumor_Measurement->Phase1_Trial Safety_Tolerability Safety & Tolerability Phase1_Trial->Safety_Tolerability Pharmacokinetics Pharmacokinetics Phase1_Trial->Pharmacokinetics Anti-tumor_Activity Preliminary Anti-tumor Activity Phase1_Trial->Anti-tumor_Activity Compound_Synthesis This compound Synthesis & Characterization Compound_Synthesis->Enzyme_Assay

General Experimental Workflow for the Evaluation of this compound.

Conclusion

This compound is a promising novel anti-cancer agent that targets the metabolic vulnerability of cancer cells by inhibiting PFKFB3. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, makes it a compelling candidate for further clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the field of cancer metabolism. The initiation of a Phase 1 clinical trial (NCT02044861) marks a significant step in evaluating the therapeutic potential of this first-in-class PFKFB3 inhibitor.

References

PFK-158: A Novel Glycolytic Inhibitor for Potentiating Chemotherapy in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer therapy is continually evolving, with a growing emphasis on targeting metabolic vulnerabilities of tumor cells. One of the most prominent metabolic alterations in cancer is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic shift not only supports rapid cell proliferation but also contributes to chemoresistance, a major obstacle in cancer treatment. PFK-158, a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), has emerged as a promising therapeutic agent that targets this glycolytic phenotype. By inhibiting PFKFB3, this compound effectively reduces glycolytic flux, leading to decreased glucose uptake, ATP production, and lactate release in cancer cells. This metabolic reprogramming has been shown to induce apoptosis and autophagy, and critically, to sensitize a broad range of cancer cells to conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and signaling pathways associated with this compound's role in chemosensitization.

Introduction to this compound and its Target, PFKFB3

PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2] PFKFB3 is frequently overexpressed in a variety of human cancers, and its activity is linked to oncogenic signaling pathways involving loss of PTEN, stabilization of HIF-1α, and activation of Ras and AKT.[3][4] This upregulation of PFKFB3 drives the high glycolytic rate observed in tumor cells.

This compound is a synthetic derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) with improved potency and pharmacokinetic properties.[4] It acts as a competitive inhibitor of PFKFB3, with an IC50 value of 137 nM. By inhibiting PFKFB3, this compound effectively lowers the intracellular levels of F2,6BP, thereby reducing the overall rate of glycolysis. This targeted inhibition of a central metabolic pathway forms the basis of its anticancer activity and its ability to enhance the efficacy of chemotherapy.

Quantitative Data on this compound's Chemosensitizing Effects

The synergistic effect of this compound with various chemotherapeutic agents has been demonstrated across multiple cancer types, particularly in chemoresistant models. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Synergistic Effects of this compound with Chemotherapy on Apoptosis

Cancer TypeCell LineChemotherapeutic AgentThis compound ConcentrationApoptosis (% of cells) - Chemo AloneApoptosis (% of cells) - this compound + ChemoFold IncreaseReference
GynecologicOV2008 (sensitive)Carboplatin10 µMNot specified24.6%-
GynecologicC13 (resistant)Carboplatin10 µMNot specified45%-
GynecologicHeyA8 (sensitive)Paclitaxel10 µMNot specified48%-
GynecologicHeyA8MDR (resistant)Paclitaxel10 µMNot specified70%-

Table 2: In Vitro IC50 Values of this compound

Cell LineCancer TypeIC50 ValueReference
A549Human Lung Carcinoma15 µM

Table 3: In Vivo Efficacy of this compound in Combination with Chemotherapy

Cancer ModelTreatment GroupOutcomeReference
Gynecologic Cancer Mouse ModelThis compound (15 mg/kg) + Carboplatin (51 mg/kg)Marked reduction in tumor growth
PTX-resistant Ovarian Mouse ModelThis compound + CarboplatinSignificantly reduced tumor weight and ascites
Colorectal Cancer Xenograft (HCT116 DDR)PFK-15 + CisplatinSignificant reduction in tumor volume and weight
HeLa XenograftPFK15 + CisplatinMore potent inhibition of tumor growth than single agents

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to evaluate the chemosensitizing effects of this compound.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic and anti-proliferative effects of this compound alone and in combination with chemotherapy.

  • Methodology:

    • Cancer cell lines (e.g., OV2008, C13, HeyA8, HeyA8MDR) are seeded in 96-well plates.

    • Cells are treated with a dose range of this compound, a chemotherapeutic agent (e.g., cisplatin, carboplatin, paclitaxel), or a combination of both.

    • After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo.

    • The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the treatments.

    • For synergy studies, constant ratio combination experiments are performed, and the combination index (CI) is calculated using the Chou-Talalay method.

Apoptosis Assays
  • Objective: To quantify the induction of apoptosis by this compound and chemotherapy.

  • Methodology (Annexin V/Propidium Iodide Staining):

    • Cells are treated with this compound and/or a chemotherapeutic agent for a defined period (e.g., 24 hours).

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.

    • After incubation in the dark, the samples are analyzed by flow cytometry.

    • The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) is quantified.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a living organism.

  • Methodology:

    • Female athymic nude mice are subcutaneously or intraperitoneally injected with cancer cells (e.g., HeyA8MDR).

    • Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy alone, and this compound plus chemotherapy.

    • This compound is typically administered via intraperitoneal injection (e.g., 15 mg/kg, once a week).

    • Chemotherapeutic agents (e.g., carboplatin) are administered according to established protocols.

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki67).

Autophagy Flux Analysis
  • Objective: To determine if this compound induces autophagy and to measure the autophagic flux.

  • Methodology:

    • Cells are treated with this compound in the presence or absence of an autophagy inhibitor, such as bafilomycin A1 (BafA).

    • Cell lysates are collected and subjected to immunoblot analysis for autophagy markers LC3B-I/II and p62/SQSTM1. An increase in the LC3B-II/LC3B-I ratio and a decrease in p62 levels are indicative of autophagy induction.

    • To measure autophagic flux, the accumulation of LC3B-II in the presence of BafA is compared to that in its absence. A greater accumulation of LC3B-II with BafA indicates a functional autophagic flux.

    • Alternatively, cells can be transfected with a tandem fluorescent-tagged LC3B (e.g., mCherry-GFP-LC3B) to visualize autophagosome and autolysosome formation by fluorescence microscopy.

Signaling Pathways and Mechanisms of Action

This compound's ability to sensitize cancer cells to chemotherapy is rooted in its multifaceted impact on cellular metabolism and signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

This compound's Core Mechanism of Glycolysis Inhibition

PFK158_Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP F26BP Fructose-2,6-BP F6P->F26BP PFKFB3 Glycolysis Glycolysis F16BP->Glycolysis ATP ATP Glycolysis->ATP PFKFB3 PFKFB3 PFK1 PFK-1 F26BP->PFK1 PFK158 This compound PFK158->PFKFB3

Caption: this compound inhibits PFKFB3, reducing F2,6BP levels and thus PFK-1 activity.

This compound-Induced Apoptosis and Chemosensitization

PFK158_Apoptosis_Chemosensitization PFK158 This compound PFKFB3 PFKFB3 PFK158->PFKFB3 Glycolysis Reduced Glycolysis PFK158->Glycolysis inhibits ATP_depletion ATP Depletion Glycolysis->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis Synergistic_Apoptosis Synergistic Apoptosis Apoptosis->Synergistic_Apoptosis Chemotherapy Chemotherapy (e.g., Cisplatin, Paclitaxel) DNA_damage DNA Damage Chemotherapy->DNA_damage Cell_Cycle_Arrest Cell Cycle Arrest Chemotherapy->Cell_Cycle_Arrest Chemotherapy->Synergistic_Apoptosis DNA_damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound enhances chemotherapy-induced apoptosis through metabolic stress.

This compound's Role in Lipophagy and Chemoresistance Reversal

PFK158_Lipophagy_Chemoresistance PFK158 This compound PFKFB3 PFKFB3 PFK158->PFKFB3 Autophagy Autophagic Flux (Increased LC3B-II) PFK158->Autophagy induces Chemosensitization Chemosensitization PFK158->Chemosensitization PFKFB3->Autophagy inhibits Lipophagy Lipophagy Autophagy->Lipophagy Lipid_Droplets Lipid Droplets (LDs) Lipophagy->Lipid_Droplets degradation of cPLA2 cPLA2 Lipophagy->cPLA2 downregulates Lipid_Droplets->cPLA2 associated with Chemoresistance Chemoresistance Lipid_Droplets->Chemoresistance promotes BafA Bafilomycin A BafA->Autophagy inhibits

Caption: this compound induces lipophagy, degrading lipid droplets to reverse chemoresistance.

Discussion and Future Directions

The preclinical data for this compound strongly support its role as a chemosensitizing agent. By targeting the metabolic engine of cancer cells, this compound creates a state of cellular stress that lowers the threshold for apoptosis induction by conventional chemotherapies. This is particularly relevant in the context of chemoresistant tumors, which often exhibit a heightened glycolytic phenotype. The induction of lipophagy as a mechanism to overcome resistance is a novel and significant finding, opening new avenues for therapeutic intervention.

A Phase I clinical trial (NCT02044861) has evaluated the safety and tolerability of this compound in patients with advanced solid malignancies, demonstrating that it is well-tolerated. The results from this trial are crucial for establishing a safe dose for future combination studies.

Future research should focus on:

  • Combination with other targeted therapies: Given that resistance to targeted agents can involve metabolic reprogramming, combining this compound with inhibitors of pathways like BRAF, EGFR, or PI3K is a rational approach.

  • Biomarker development: Identifying biomarkers that predict which patients are most likely to respond to this compound-based therapies will be critical for its clinical success. This could include levels of PFKFB3 expression or metabolic profiling of tumors.

  • Exploring the role in immunotherapy: The tumor microenvironment is often characterized by hypoxia and high lactate levels, which can suppress immune cell function. By modulating tumor metabolism, this compound may also enhance the efficacy of immunotherapies.

Conclusion

This compound represents a promising new class of anticancer agents that exploit the metabolic dependencies of tumors. Its ability to inhibit glycolysis, induce cell death, and, most importantly, synergize with a wide range of chemotherapeutic agents positions it as a valuable tool in the fight against cancer, particularly in the challenging setting of chemoresistance. The data presented in this guide underscore the potential of this compound and provide a solid foundation for its continued development and clinical investigation.

References

Foundational Research on PFKFB3 Inhibition by Pfk-158: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a profound reliance on glycolysis for energy production and biosynthetic precursor generation, a phenomenon known as the Warburg effect. A key regulatory enzyme in this process is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). The kinase activity of PFKFB3 produces fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. PFKFB3 is frequently overexpressed in a wide range of human cancers, correlating with poor prognosis and chemoresistance. This has positioned PFKFB3 as a compelling target for anticancer drug development. Pfk-158 is a potent and selective small molecule inhibitor of PFKFB3 that has shown significant promise in preclinical studies and has advanced into early-phase clinical trials. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action of this compound

This compound exerts its anticancer effects by directly inhibiting the kinase activity of PFKFB3.[1] This competitive inhibition leads to a significant reduction in intracellular levels of F2,6BP. The subsequent decrease in PFK-1 activation results in the suppression of glycolytic flux. The metabolic consequences for cancer cells are profound, leading to:

  • Reduced Glucose Uptake: Cancer cells treated with this compound exhibit a diminished capacity to take up glucose from their environment.[2]

  • Decreased ATP Production: The inhibition of glycolysis leads to a drop in cellular ATP levels, depriving cancer cells of the energy required for rapid proliferation and survival.[2]

  • Induction of Apoptosis: By creating a state of metabolic stress, this compound can trigger programmed cell death in cancer cells.[2]

  • Overcoming Chemoresistance: this compound has been shown to synergize with conventional chemotherapeutic agents, sensitizing resistant cancer cells to treatment.[3]

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound from various foundational studies.

Table 1: In Vitro Efficacy of this compound
Target/Cell LineCancer TypeParameterValueReference
PFKFB3 EnzymeN/AIC50137 nM
A549Lung CarcinomaIC5015 µM
MYC-High SCLCSmall Cell Lung CancerIC50~0.7 µM (average)
MYC-Low SCLCSmall Cell Lung CancerIC50~1.2 µM (average)
HEC-1BEndometrial CancerIC50Not explicitly stated
ARK-2Endometrial CancerIC50Not explicitly stated
C13Chemoresistant Ovarian/CervicalIC50Not explicitly stated
HeyA8MDRChemoresistant OvarianIC50Not explicitly stated
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeTreatmentOutcomeReference
H446Small Cell Lung Cancer25 mg/kg, i.p., every other day for 10 daysSignificant delay in tumor growth.
HeyA8MDROvarian Cancer15 mg/kg, i.p., once a week for 4 weeks (in combination with Carboplatin)Marked reduction in tumor growth.
VariousMultipleNot specified~80% tumor growth inhibition in several mouse models of human-derived tumors.

Signaling Pathways and Experimental Workflows

PFKFB3 Signaling Pathway

The expression and activity of PFKFB3 are regulated by various oncogenic signaling pathways, making it a critical node in cancer cell metabolism.

PFKFB3_Signaling_Pathway cluster_upstream Upstream Regulators cluster_pfkfb3 PFKFB3 Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., VEGF) PFKFB3_Gene PFKFB3 Gene Expression Growth_Factors->PFKFB3_Gene Hypoxia Hypoxia (HIF-1α) Hypoxia->PFKFB3_Gene Oncogenes Oncogenes (e.g., Ras, Akt) Oncogenes->PFKFB3_Gene PFKFB3_Protein PFKFB3 Protein PFKFB3_Gene->PFKFB3_Protein F26BP Fructose-2,6-bisphosphate (F2,6BP) PFKFB3_Protein->F26BP Kinase Activity PFK1 Phosphofructokinase-1 (PFK-1) F26BP->PFK1 Allosteric Activation Glycolysis Increased Glycolysis PFK1->Glycolysis Cancer_Hallmarks Cancer Hallmarks: - Proliferation - Angiogenesis - Survival Glycolysis->Cancer_Hallmarks

PFKFB3 Signaling Pathway in Cancer.
Experimental Workflow for Evaluating this compound

A typical preclinical workflow to assess the efficacy of a PFKFB3 inhibitor like this compound involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay PFKFB3 Kinase Inhibition Assay Cell_Viability Cell Viability/Proliferation (MTT/BrdU Assay) Enzyme_Assay->Cell_Viability Metabolic_Assays Metabolic Assays: - Glucose Uptake (2-NBDG) - Lactate Production - ATP Levels Cell_Viability->Metabolic_Assays Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Metabolic_Assays->Apoptosis_Assay Western_Blot Western Blot (PFKFB3, p-PFKFB3) Apoptosis_Assay->Western_Blot Xenograft_Model Cancer Cell Line Xenograft Model Western_Blot->Xenograft_Model Promising Results Treatment This compound Treatment (Dose-Response) Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: - Tumor Weight - Immunohistochemistry (Ki-67) Tumor_Measurement->Endpoint_Analysis

Preclinical Evaluation Workflow for this compound.
Mechanism of this compound Inhibition

This compound acts as a competitive inhibitor at the fructose-6-phosphate binding site of the PFKFB3 enzyme, thereby blocking the synthesis of F2,6BP.

Pfk158_Mechanism Pfk158 This compound PFKFB3 PFKFB3 Enzyme Pfk158->PFKFB3 Competitively Binds F26BP Fructose-2,6-Bisphosphate (Product) PFKFB3->F26BP Catalyzes Conversion Blocked Blocked F6P Fructose-6-Phosphate (Substrate) F6P->PFKFB3 Binds to Active Site Inhibition Inhibition

Competitive Inhibition of PFKFB3 by this compound.

Detailed Experimental Protocols

PFKFB3 Kinase Inhibition Assay
  • Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant PFKFB3 by quantifying the amount of ADP produced.

  • Materials:

    • Recombinant human PFKFB3 enzyme

    • This compound

    • Fructose-6-phosphate (F6P)

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 96-well white assay plates

  • Procedure:

    • Prepare a reaction mixture containing kinase assay buffer, F6P, and ATP.

    • Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells of the assay plate.

    • Initiate the reaction by adding the recombinant PFKFB3 enzyme to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ kit.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a dose-response curve.

Cellular Glucose Uptake Assay
  • Principle: This assay measures the effect of this compound on the uptake of a fluorescent glucose analog, 2-NBDG, by cancer cells.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

    • Glucose-free cell culture medium

    • 96-well black, clear-bottom plates

    • Fluorescence plate reader or flow cytometer

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound in complete medium for the desired time (e.g., 24 hours).

    • Wash the cells with glucose-free medium.

    • Incubate the cells with 2-NBDG in glucose-free medium for 30-60 minutes.

    • Wash the cells with PBS to remove extracellular 2-NBDG.

    • Measure the fluorescence intensity using a plate reader (excitation/emission ~485/535 nm) or analyze by flow cytometry.

    • Normalize the fluorescence signal to the cell number or protein concentration.

Cell Proliferation (MTT) Assay
  • Principle: This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear plates

    • Spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of this compound concentrations for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a spectrophotometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)
  • Principle: This flow cytometry-based assay detects apoptosis by using fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells. Propidium iodide (PI) is used to distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Annexin V-FITC (or other fluorophore)

    • Propidium Iodide (PI)

    • Annexin V binding buffer

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for a specified time to induce apoptosis.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry, differentiating between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

In Vivo Xenograft Efficacy Study
  • Principle: This study evaluates the anti-tumor activity of this compound in an animal model where human cancer cells are implanted into immunocompromised mice.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line of interest

    • This compound formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound and the vehicle control according to the desired dose and schedule (e.g., intraperitoneal injection).

    • Measure tumor volume with calipers regularly (e.g., twice a week).

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

    • Calculate tumor growth inhibition as a percentage of the control group.

Conclusion

The foundational research on this compound has robustly established its mechanism of action as a potent and selective inhibitor of the key glycolytic enzyme PFKFB3. Preclinical studies have consistently demonstrated its ability to disrupt cancer cell metabolism, leading to reduced proliferation, induction of apoptosis, and significant anti-tumor efficacy in vivo. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other PFKFB3 inhibitors. As our understanding of cancer metabolism continues to evolve, targeting key regulatory nodes like PFKFB3 with well-characterized inhibitors such as this compound holds significant promise for the development of novel and effective anticancer therapies.

References

Preliminary Studies of Pfk-158 in Diverse Cancer Types: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pfk-158 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a critical enzyme that regulates glycolytic flux.[1][2][3] Cancer cells often exhibit a heightened reliance on glycolysis for energy production and biomass synthesis, a phenomenon known as the Warburg effect. By targeting PFKFB3, this compound disrupts this metabolic advantage, leading to reduced glucose uptake, ATP production, and lactate secretion, ultimately inducing apoptosis and autophagy in malignant cells.[1][4] This whitepaper provides a comprehensive overview of the preliminary preclinical and early clinical investigations of this compound across a spectrum of cancer types, summarizing key quantitative findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Introduction: The Rationale for Targeting PFKFB3 in Oncology

Cancer cell metabolism is characterized by a significant reprogramming of metabolic pathways to support rapid proliferation and survival. A key feature of this reprogramming is the upregulation of glycolysis, even in the presence of oxygen. PFKFB3 plays a pivotal role in this process by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. The expression and activity of PFKFB3 are often elevated in various human cancers, driven by oncogenic signaling pathways involving HIF-1α, PTEN, Ras, and AKT. This makes PFKFB3 an attractive therapeutic target for cancer treatment. This compound (also known as ACT-PFK-158) emerged as a promising inhibitor of PFKFB3, demonstrating broad anti-tumor activity in preclinical models and progressing into early-phase clinical trials.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of PFKFB3, binding to the enzyme and preventing the synthesis of F2,6BP. This reduction in F2,6BP levels leads to decreased activation of PFK-1, thereby throttling the glycolytic pathway. The downstream consequences for cancer cells are a significant reduction in glucose uptake, diminished ATP production, and lower lactate release. This energy crisis can trigger programmed cell death (apoptosis) and a cellular recycling process (autophagy).

Signaling Pathway of this compound Action

cluster_upstream Upstream Oncogenic Signaling cluster_glycolysis Glycolysis cluster_downstream Cellular Effects HIF-1α HIF-1α PFKFB3 PFKFB3 HIF-1α->PFKFB3 Upregulates Ras/AKT Ras/AKT Ras/AKT->PFKFB3 Upregulates Loss of PTEN Loss of PTEN Loss of PTEN->PFKFB3 Upregulates Fructose-2,6-Bisphosphate Fructose-2,6-Bisphosphate PFKFB3->Fructose-2,6-Bisphosphate Synthesizes Fructose-6-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate->Fructose-2,6-Bisphosphate PFK-1 PFK-1 Fructose-2,6-Bisphosphate->PFK-1 Activates Glycolytic Flux Glycolytic Flux PFK-1->Glycolytic Flux Reduced Glucose Uptake Reduced Glucose Uptake Glycolytic Flux->Reduced Glucose Uptake Reduced ATP Production Reduced ATP Production Glycolytic Flux->Reduced ATP Production Reduced Lactate Release Reduced Lactate Release Glycolytic Flux->Reduced Lactate Release This compound This compound This compound->PFKFB3 Inhibits Apoptosis Apoptosis Reduced ATP Production->Apoptosis Autophagy Autophagy Reduced ATP Production->Autophagy

Caption: Mechanism of action of this compound in cancer cells.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from various preclinical studies of this compound in different cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound
Cancer TypeCell LineParameterValueReference
General-IC50 for PFKFB3137 nM
GynecologicOV2008, C13Apoptosis (with Carboplatin)24.6% (OV2008), 45% (C13)
Small Cell LungH1048IC50 (24h)7.1 ± 1.6 μM
Small Cell LungH1882IC50 (24h)8.4 ± 2.8 μM
Small Cell LungH1876IC50 (24h)10.1 ± 2.3 μM
Small Cell LungDMS53IC50 (24h)11.2 ± 2.4 μM
Table 2: In Vivo Efficacy of this compound
Cancer ModelTreatmentOutcomeResultReference
Multiple Human-Derived TumorsThis compoundGrowth Inhibition~80%
Ovarian Cancer (HeyA8MDR)This compound + CarboplatinTumor Weight and AscitesSignificantly Reduced
Small Cell Lung Cancer (H1048CSC Xenograft)This compound (25 mg/kg)Tumor GrowthSignificantly Reduced

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Culture and Reagents
  • Cell Lines: Human ovarian cancer cell lines (e.g., HeyA8, HeyA8MDR, OV2008, C13) and small cell lung cancer cell lines (e.g., H1048, H1882) are commonly used.

  • Culture Media: Cells are typically grown in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum and antibiotics.

  • This compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for in vitro experiments.

In Vitro Assays
  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Allow cells to adhere overnight.

  • Treat cells with increasing concentrations of this compound for 24-72 hours.

  • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Measure absorbance or luminescence using a plate reader.

  • Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

  • Treat cells with this compound at the desired concentration and time point.

  • Harvest both adherent and floating cells.

  • Wash cells with cold PBS.

  • Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive).

In Vivo Xenograft Studies
  • Animal Model: Athymic nude mice are commonly used.

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Treatment: Once tumors reach a palpable size, randomize mice into control and treatment groups. Administer this compound (e.g., 25 mg/kg) via intraperitoneal injection on a specified schedule.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Experimental Workflow Diagram

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cell Viability Assay Cell Viability Assay Treatment with this compound->Cell Viability Assay Apoptosis Assay Apoptosis Assay Treatment with this compound->Apoptosis Assay Data Analysis & Conclusion Data Analysis & Conclusion Cell Viability Assay->Data Analysis & Conclusion Apoptosis Assay->Data Analysis & Conclusion Xenograft Model Xenograft Model This compound Administration This compound Administration Xenograft Model->this compound Administration Tumor Growth Monitoring Tumor Growth Monitoring This compound Administration->Tumor Growth Monitoring Endpoint Analysis Endpoint Analysis Tumor Growth Monitoring->Endpoint Analysis Endpoint Analysis->Data Analysis & Conclusion Start Start Start->Cell Culture Start->Xenograft Model

Caption: General experimental workflow for preclinical evaluation of this compound.

Novel Signaling Pathways and Mechanisms

This compound, Lipophagy, and Chemosensitivity in Gynecologic Cancers

In gynecologic cancers, particularly chemoresistant ovarian and cervical cancer cells, this compound has been shown to induce autophagic flux that leads to lipophagy, the autophagic degradation of lipid droplets. This process involves the downregulation of cPLA2, a protein associated with lipid droplets. The study revealed a novel pathway where the autophagy receptor p62/SQSTM1 colocalizes with cPLA2, targeting it for degradation. This dual targeting of glycolysis and lipogenesis by this compound contributes to its ability to sensitize chemoresistant cells to standard chemotherapeutic agents like carboplatin.

Signaling Pathway of this compound Induced Lipophagy

This compound This compound PFKFB3 PFKFB3 This compound->PFKFB3 Inhibits Autophagic Flux Autophagic Flux PFKFB3->Autophagic Flux Inhibition Induces Lipophagy Lipophagy Autophagic Flux->Lipophagy Lipid Droplets Lipid Droplets Lipophagy->Lipid Droplets Degrades cPLA2 cPLA2 Lipophagy->cPLA2 Downregulates Chemosensitivity Chemosensitivity Lipophagy->Chemosensitivity Increases cPLA2->Lipid Droplets Associated with p62/SQSTM1 p62/SQSTM1 p62/SQSTM1->cPLA2 Colocalizes with

Caption: this compound induced lipophagy in gynecologic cancer cells.
This compound and the Hippo Pathway in Small Cell Lung Carcinoma

In small cell lung carcinoma (SCLC), PFKFB3 has been implicated in the regulation of cancer stemness through the Hippo signaling pathway. Treatment with this compound in an SCLC cancer stem cell-enriched mouse xenograft model led to a significant reduction in tumor growth and a decreased expression of cancer stem cell markers, including ABCG2, and the Hippo pathway effectors YAP/TAZ. This suggests that by inhibiting PFKFB3, this compound can target the cancer stem cell population in SCLC, potentially overcoming therapeutic resistance.

Clinical Development

This compound was the first PFKFB3 inhibitor to enter human clinical trials. A Phase 1 dose-escalation, multi-center study (NCT02044861) was initiated to evaluate the safety, tolerability, and anti-tumor activity of this compound in patients with advanced solid malignancies. The trial aimed to determine the maximum tolerated dose and to assess the pharmacokinetic and pharmacodynamic profiles of the drug. Preliminary results from the Phase 1 trial indicated that this compound was well-tolerated and showed signs of clinical activity in some patients with advanced cancers, including pancreatic cancer, renal cell carcinoma, and adenocystic carcinoma.

Conclusion and Future Directions

The preliminary studies of this compound have established it as a promising therapeutic agent that targets a key metabolic vulnerability in a wide range of cancers. Its ability to inhibit glycolysis, induce cell death, and potentially overcome chemoresistance underscores the therapeutic potential of targeting PFKFB3. The identification of novel mechanisms, such as the induction of lipophagy and the modulation of the Hippo pathway, opens up new avenues for research and clinical application. Future studies should focus on identifying predictive biomarkers of response to this compound, exploring rational combination therapies with other targeted agents and immunotherapies, and further elucidating the intricate signaling networks regulated by PFKFB3 in different cancer contexts. The continued clinical development of this compound and other PFKFB3 inhibitors holds promise for improving outcomes for patients with various malignancies.

References

Understanding the Selectivity of Pfk-158 for PFKFB3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pfk-158, a small molecule inhibitor reported to target the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells. This document summarizes the available quantitative data, details key experimental protocols for studying this compound's effects, and visualizes the complex signaling pathways involving PFKFB3.

Introduction

This compound has been investigated for its potential as an anti-cancer agent due to its ability to modulate cellular metabolism.[1][2][3] By inhibiting PFKFB3, this compound aims to reduce the high glycolytic rate characteristic of many tumors, thereby depriving them of the energy and building blocks necessary for rapid proliferation.[2] This guide delves into the specifics of its selectivity, mechanism of action, and the experimental methodologies used to characterize its biological activity. A key area of discussion is the existing controversy in the scientific literature regarding the direct enzymatic inhibition of PFKFB3 by this compound.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound and related compounds. This information is crucial for researchers designing experiments and interpreting results.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference(s)
PFKFB3Kinase Assay137[1]

Note: There are conflicting reports regarding the direct inhibitory effect of this compound on PFKFB3 enzymatic activity. One study reported that PFK158 has no effect on PFKFB3 enzymatic activity. This discrepancy should be considered when evaluating the mechanism of action.

Table 2: Cellular Effects of this compound

EffectCell LinesConcentration RangeOutcomeReference(s)
Reduced Glucose UptakeGynecologic cancer cells, SCLC cellsDose-dependentSignificant decrease in glucose uptake.
Reduced Lactate ProductionGynecologic cancer cellsDose-dependentSignificant decrease in lactate production.
Reduced ATP ProductionGynecologic cancer cellsNot specifiedReduction in intracellular ATP levels.
Induction of ApoptosisGynecologic cancer cells10 µM (in combination)Synergistic increase in apoptosis when combined with carboplatin or paclitaxel.
Induction of AutophagyGynecologic cancer cells0-10 µMDose-dependent upregulation of LC3BII and downregulation of p62/SQSTM1.
Inhibition of Cell Proliferation (IC50)H1048, H1882, H1876, DMS53 (SCLC cells)7.1 - 11.2 µMDose-dependent suppression of cell proliferation.

Signaling Pathways Involving PFKFB3

PFKFB3 is a key node in several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is essential for elucidating the broader biological context of PFKFB3 inhibition.

PFKFB3_Signaling_Pathways cluster_hypoxia Hypoxia Signaling cluster_pi3k PI3K/Akt Signaling cluster_stress p38/MK2 Stress Signaling Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α PFKFB3_expr PFKFB3 Expression HIF-1α->PFKFB3_expr Upregulates PFKFB3_activity PFKFB3 Activity PFKFB3_expr->PFKFB3_activity Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Akt->PFKFB3_expr Upregulates Stress_Stimuli Stress_Stimuli p38_MAPK p38_MAPK Stress_Stimuli->p38_MAPK MK2 MK2 p38_MAPK->MK2 MK2->PFKFB3_activity Phosphorylates & Activates Glycolysis Glycolysis PFKFB3_activity->Glycolysis Promotes This compound This compound This compound->PFKFB3_activity Inhibits

Caption: Key signaling pathways regulating PFKFB3 expression and activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to characterize the effects of this compound.

PFKFB3 Kinase Activity Assay (ADP-Glo™ Principle)

This assay quantifies the enzymatic activity of PFKFB3 by measuring the amount of ADP produced in the kinase reaction.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: PFKFB3 + Substrate + ATP Start->Kinase_Reaction ATP_Depletion 2. Add ADP-Glo™ Reagent: Terminate kinase reaction Deplete remaining ATP Kinase_Reaction->ATP_Depletion ADP_to_ATP 3. Add Kinase Detection Reagent: Convert ADP to ATP ATP_Depletion->ADP_to_ATP Luminescence 4. Luciferase Reaction: ATP + Luciferin -> Light ADP_to_ATP->Luminescence Measure_Signal 5. Measure Luminescence Luminescence->Measure_Signal End End Measure_Signal->End

Caption: Workflow for the ADP-Glo™ kinase assay.

Methodology:

  • Kinase Reaction:

    • Prepare a reaction mixture containing PFKFB3 enzyme, its substrate (fructose-6-phosphate), and ATP in a suitable kinase buffer.

    • Add this compound at various concentrations to the reaction wells.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP produced to ATP. This reagent also contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measurement:

    • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Glucose Uptake Assay (2-NBDG Method)

This assay measures the uptake of glucose into live cells using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Workflow Diagram:

Glucose_Uptake_Workflow Cell_Seeding 1. Seed cells and allow to adhere Treatment 2. Treat cells with this compound Cell_Seeding->Treatment Glucose_Starvation 3. Incubate in glucose-free medium Treatment->Glucose_Starvation 2NBDG_Incubation 4. Add 2-NBDG and incubate Glucose_Starvation->2NBDG_Incubation Washing 5. Wash cells to remove extracellular 2-NBDG 2NBDG_Incubation->Washing Analysis 6. Analyze by flow cytometry or fluorescence microscopy Washing->Analysis

Caption: Workflow for the 2-NBDG glucose uptake assay.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired duration.

  • Glucose Starvation:

    • Wash the cells with PBS and incubate them in a glucose-free medium for a short period (e.g., 30-60 minutes) to deplete intracellular glucose stores.

  • 2-NBDG Incubation:

    • Add 2-NBDG to the glucose-free medium at a final concentration of 50-100 µM.

    • Incubate the cells for 15-60 minutes at 37°C.

  • Washing:

    • Remove the 2-NBDG containing medium and wash the cells twice with cold PBS to remove any extracellular 2-NBDG.

  • Analysis:

    • For flow cytometry, detach the cells, resuspend them in FACS buffer, and analyze the fluorescence in the FITC channel.

    • For fluorescence microscopy, visualize the cells directly in the plate.

    • Quantify the mean fluorescence intensity to determine the relative glucose uptake.

Lactate Production Assay

This assay measures the amount of lactate secreted into the cell culture medium, which is an indicator of the rate of glycolysis.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells and treat with this compound as described for the glucose uptake assay.

  • Sample Collection:

    • Collect the cell culture medium at the end of the treatment period.

    • Centrifuge the medium to remove any detached cells or debris.

  • Lactate Measurement:

    • Use a commercial lactate assay kit. These kits typically involve an enzymatic reaction that converts lactate to a product that can be detected colorimetrically or fluorometrically.

    • Prepare a standard curve using the provided lactate standard.

    • Add the reaction mixture to the samples and standards in a 96-well plate.

    • Incubate as per the manufacturer's instructions (e.g., 30 minutes at 37°C).

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Determine the lactate concentration in the samples by comparing the readings to the standard curve.

    • Normalize the lactate concentration to the cell number or total protein content.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Apoptosis_Assay_Workflow Cell_Treatment 1. Induce apoptosis (e.g., with this compound) Cell_Harvesting 2. Harvest cells Cell_Treatment->Cell_Harvesting Washing 3. Wash cells with PBS Cell_Harvesting->Washing Resuspension 4. Resuspend in Annexin V Binding Buffer Washing->Resuspension Staining 5. Add Annexin V-FITC and Propidium Iodide (PI) Resuspension->Staining Incubation 6. Incubate in the dark Staining->Incubation Analysis 7. Analyze by flow cytometry Incubation->Analysis

Caption: Workflow for Annexin V/PI apoptosis assay.

Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound, alone or in combination with other agents, to induce apoptosis.

    • Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).

    • Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add more 1X Binding Buffer to each sample before analysis.

    • Analyze the samples on a flow cytometer.

    • Interpretation:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Conclusion

This compound is a valuable tool for studying the role of glycolysis in cancer and other diseases. While it has been reported to be a potent inhibitor of PFKFB3, researchers should be aware of the conflicting data regarding its direct enzymatic inhibition and consider the possibility of indirect or off-target effects in their experimental design and data interpretation. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate rigorous and reproducible research into the biological activities of this compound and the broader field of cancer metabolism. Further studies, including comprehensive selectivity profiling and structural biology approaches, are needed to fully elucidate the precise mechanism of action of this compound.

References

Methodological & Application

Pfk-158 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and cellular application of PFK-158, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). The provided protocols and diagrams are intended to guide researchers in utilizing this compound effectively in cell-based assays.

Product Information

  • Product Name: this compound

  • Synonyms: (2E)-1-(4-Pyridinyl)-3-[7-(trifluoromethyl)-2-quinolinyl]-2-propen-1-one, PFK 158, PFK158

  • CAS Number: 1462249-75-7[1]

  • Molecular Formula: C₁₈H₁₁F₃N₂O[1]

  • Molecular Weight: 328.29 g/mol [1]

  • Mechanism of Action: this compound is a selective inhibitor of PFKFB3, a key enzyme that regulates glycolysis. By inhibiting PFKFB3, this compound reduces glucose uptake, ATP production, and lactate release, leading to the induction of apoptosis and autophagy in cancer cells.

Solubility Data

The solubility of this compound is critical for the preparation of stock solutions and for its effective use in in vitro experiments. The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationRemarksSource(s)
DMSO 50 mg/mL (152.30 mM) Requires sonication. Hygroscopic DMSO can affect solubility; use newly opened DMSO.
15 mg/mL (45.69 mM)-
2 mg/mLRequires warming.
Ethanol 4 mg/mL (12.18 mM)-
Water Insoluble-

Note: Solubility can be affected by factors such as temperature, purity, and the presence of water in the solvent. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Signaling Pathways Involving PFKFB3

This compound, by inhibiting PFKFB3, impacts several critical signaling pathways involved in cell metabolism, proliferation, and survival.

PFKFB3_Signaling_Pathways cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effects Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Insulin Insulin/IGF-1 PI3K_Akt PI3K/Akt Pathway Insulin->PI3K_Akt Mitogens Mitogens (e.g., PHA) Mitogens->PI3K_Akt Stress Stress Stimuli p38_MK2 p38/MK2 Pathway Stress->p38_MK2 PFKFB3 PFKFB3 HIF1a->PFKFB3 Upregulates Transcription Angiogenesis Angiogenesis (via VEGF) HIF1a->Angiogenesis PI3K_Akt->PFKFB3 Activates p38_MK2->PFKFB3 Activates Glycolysis Increased Glycolysis (Glucose Uptake, ATP, Lactate) PFKFB3->Glycolysis CellCycle Cell Cycle Progression (Cdk-1 activation) PFKFB3->CellCycle Apoptosis Suppression of Apoptosis PFKFB3->Apoptosis Suppresses PFK158 This compound PFK158->PFKFB3 Inhibits

Figure 1: PFKFB3 Signaling Pathways and this compound Inhibition.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL or 152.3 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate until the solution is clear. Gentle warming may also aid dissolution for lower concentrations.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate if Necessary vortex->sonicate check_dissolution Clear Solution? sonicate->check_dissolution check_dissolution->vortex No aliquot Aliquot into Tubes check_dissolution->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2: Workflow for this compound Stock Solution Preparation.
Application of this compound in Cell Culture

This protocol outlines the steps for diluting the this compound stock solution and treating cells in culture.

Materials:

  • Prepared this compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells ready for treatment

  • Sterile pipette tips and tubes

Procedure:

  • Thawing the Stock: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended):

    • To minimize precipitation and ensure accurate pipetting of small volumes, it is advisable to first prepare an intermediate dilution of the stock solution in complete cell culture medium.

    • For example, to achieve a final concentration of 10 µM in the well, you could prepare a 1 mM intermediate solution by diluting the 152.3 mM stock.

  • Final Dilution and Treatment:

    • Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your cell culture wells.

    • Crucially, add the this compound solution directly to the cell culture medium in the well and mix immediately by gentle swirling or pipetting up and down. Do not add the DMSO stock to an empty well.

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.

  • Control Group: Always include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the this compound-treated groups.

  • Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability, apoptosis, western blotting).

Cell_Treatment_Workflow start Start thaw_stock Thaw this compound Stock start->thaw_stock prepare_cells Prepare Cells in Culture Plates start->prepare_cells calculate_dilution Calculate Final Dilution thaw_stock->calculate_dilution add_to_media Add this compound Stock to Culture Medium in Well prepare_cells->add_to_media vehicle_control Prepare Vehicle Control (DMSO only) prepare_cells->vehicle_control calculate_dilution->add_to_media mix Mix Gently and Thoroughly add_to_media->mix incubate Incubate Cells mix->incubate vehicle_control->incubate analyze Perform Downstream Assays incubate->analyze end End analyze->end

Figure 3: Workflow for Treating Cells with this compound.

In Vitro Experimental Examples

This compound has been utilized in a variety of cell-based assays to investigate its biological effects.

Assay TypeCell LinesConcentration RangeIncubation TimeObserved EffectsSource(s)
Apoptosis Assay OV2008, C1310 µM (with Carboplatin)24 hoursSignificant increase in apoptosis.
Protein Expression C13, HeyA8MDR0-10 µM24 hoursDose-dependent decrease in p-PFKFB3 and p-cPLA2.
Autophagy Analysis C13, HeyA8MDR0-10 µM24 hoursDownregulation of p62/SQSTM1 and upregulation of LC3BII.
Proliferation Assay C13, HeyA8MDR10 µM (with Cisplatin)24 hoursSynergistic anti-proliferative effects.
Glycolysis Inhibition H28, H226, H2052, EMMeso0-20 µMNot specifiedDecreased glucose uptake, LDH activity, and ATP levels.

Disclaimer: These protocols and application notes are intended for research use only. Please refer to the specific product datasheet and relevant literature for the most accurate and up-to-date information. Always perform appropriate safety precautions when handling chemical reagents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper storage, handling, and use of PFK-158, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Product Information

  • Name: this compound

  • Synonyms: ACT-PFK-158

  • CAS Number: 1462249-75-7

  • Molecular Formula: C₁₈H₁₁F₃N₂O

  • Molecular Weight: 328.29 g/mol

  • Appearance: White to light yellow solid powder.

  • Mechanism of Action: this compound is a selective inhibitor of PFKFB3, an enzyme that plays a key role in glycolysis by producing fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1] By inhibiting PFKFB3, this compound reduces glycolytic flux, leading to decreased glucose uptake, ATP production, and lactate release in cancer cells.[2] This metabolic reprogramming can induce apoptosis and autophagy.[2]

Recommended Storage Conditions

Proper storage of this compound powder is essential to maintain its stability and efficacy. The following table summarizes the recommended storage conditions based on information from various suppliers.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsRecommended for long-term storage.[2][3]
4°C2 yearsSuitable for shorter-term storage.
In Solvent -80°C6 monthsIn a suitable solvent such as DMSO. Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthFor shorter-term storage of solutions.

Handling and Solution Preparation

Caution: this compound is for research use only. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed.

Powder Handling
  • This compound powder should be handled in a well-ventilated area.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • The powder is described as a solid and should be weighed accurately using a calibrated analytical balance.

Preparation of Stock Solutions for In Vitro Use

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing this compound stock solutions for in vitro experiments.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound powder (MW: 328.29)

    • Anhydrous, high-purity DMSO

    • Sterile, conical-bottom polypropylene or glass vials

    • Calibrated pipettes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.28 mg of this compound.

    • Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.28 mg of powder.

    • Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may assist in dissolution, but avoid excessive heat.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage as recommended in the table above.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described in studies utilizing this compound to assess its effect on cancer cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a serial dilution of this compound from your stock solution in a complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC₅₀ value.

Western Blot Analysis for PFKFB3 and Autophagy Markers

This protocol allows for the assessment of this compound's effect on the expression of its target, PFKFB3, and key autophagy proteins like LC3B and p62.

  • Cell Lysis:

    • After treatment with this compound for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification:

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PFKFB3, LC3B, p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Visualizations

This compound primarily targets the glycolytic pathway and has been shown to induce autophagy. The following diagrams illustrate these pathways.

PFK158_Glycolysis_Pathway cluster_Extracellular Extracellular cluster_Cell Cell Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUT G6P Glucose-6-Phosphate Glucose_int->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 F26BP Fructose-2,6-Bisphosphate F6P->F26BP PFKFB3 Glycolysis Glycolysis F16BP->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP Lactate Lactate Pyruvate->Lactate PFK1 PFK-1 PFKFB3 PFKFB3 F26BP->PFK1 Activates PFK158 This compound PFK158->PFKFB3 Inhibits

Caption: this compound inhibits PFKFB3, reducing glycolysis.

PFK158_Autophagy_Pathway cluster_Cell Cell PFK158 This compound Metabolic_Stress Metabolic Stress (Reduced ATP) PFK158->Metabolic_Stress AMPK AMPK Metabolic_Stress->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Autophagy_Induction Autophagy Induction ULK1_Complex->Autophagy_Induction Phagophore Phagophore Autophagy_Induction->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3I LC3-I LC3II LC3-II LC3I->LC3II Conjugation LC3II->Autophagosome Incorporation p62 p62/SQSTM1 p62->Autophagosome Cargo Recognition Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation

Caption: this compound induces autophagy via metabolic stress.

Experimental_Workflow cluster_Preparation Preparation cluster_InVitro_Experiment In Vitro Experiment cluster_Analysis Analysis Storage Store this compound Powder (-20°C or 4°C) Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Storage->Prep_Stock Treatment Treat Cells with this compound Prep_Stock->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (PFKFB3, LC3B, p62) Treatment->Western_Blot Metabolic_Assay Metabolic Assays (Glucose Uptake, Lactate) Treatment->Metabolic_Assay

Caption: General workflow for in vitro this compound experiments.

References

Application Notes: Preparation of PFK-158 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PFK-158 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), an enzyme that plays a critical role in regulating glycolytic flux.[1] By inhibiting PFKFB3, this compound effectively reduces glucose uptake, ATP production, and lactate release, which can induce apoptosis and autophagy in cancer cells.[2][3] Its ability to target the metabolic profile of tumor cells makes it a significant compound in cancer research and drug development.[4] Proper preparation of this compound stock solutions is the foundational step for ensuring reproducible and reliable results in both in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical and Solubility Data

Accurate preparation of stock solutions begins with understanding the compound's physical and chemical properties. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₈H₁₁F₃N₂O[2]
Molecular Weight 328.29 g/mol
CAS Number 1462249-75-7
Appearance White to light yellow/beige solid powder
Purity ≥98% (HPLC)
Solubility in DMSO Varies by supplier: 1 mg/mL to 66 mg/mL (up to 201 mM). A concentration of 50 mg/mL (152.30 mM) is commonly cited.
Solubility in Ethanol ~4 mg/mL
Solubility in Water Insoluble
Storage (Powder) -20°C for up to 3 years; 2-8°C for short-term
Storage (Stock Solution) -80°C for 6-12 months; -20°C for 1 month. Avoid repeated freeze-thaw cycles.

Note: Solubility can vary between batches. It is recommended to use high-purity, anhydrous or newly opened dimethyl sulfoxide (DMSO), as its hygroscopic nature can significantly reduce the solubility of this compound.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials

  • This compound powder (CAS 1462249-75-7)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Sterile, nuclease-free polypropylene tubes for aliquots

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Safety Precautions

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

Procedure

  • Calculate Required Mass:

    • To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • For example, to prepare 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mM × 1 mL × 328.29 g/mol / 1000 = 3.28 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out the calculated mass (e.g., 3.28 mg) of this compound powder and add it to the tared container.

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL) to the container with the this compound powder.

    • Cap the container securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied if necessary.

    • Visually inspect the solution to ensure it is clear and free of any visible particulates.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (6-12 months).

Visualized Workflow and Signaling Pathway

Experimental Workflow: this compound Stock Solution Preparation

The following diagram illustrates the standard workflow for reconstituting this compound powder into a ready-to-use stock solution.

PFK158_Stock_Preparation start Start calculate 1. Calculate Mass (e.g., for 10 mM solution) start->calculate weigh 2. Weigh this compound Powder calculate->weigh add_solvent 3. Add Anhydrous DMSO weigh->add_solvent dissolve 4. Dissolve Compound (Vortex / Sonicate) add_solvent->dissolve check 5. Visually Confirm Complete Dissolution dissolve->check check->dissolve Particulates Remain aliquot 6. Aliquot into Single-Use Tubes check->aliquot Clear Solution store 7. Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway: this compound Mechanism of Action

This diagram illustrates the inhibitory action of this compound on the glycolytic pathway.

PFK158_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK1 PFK-1 F6P->PFK1 PFKFB3 PFKFB3 F6P->PFKFB3 F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Glycolysis Further Glycolysis (ATP Production) F16BP->Glycolysis F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP  Catalyzes F26BP->PFK1 Allosteric Activator PFK158 This compound PFK158->PFKFB3 Inhibits

Caption: this compound inhibits PFKFB3, reducing a key activator of glycolysis.

References

Application Notes and Protocols for In vivo Administration of PFK-158 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PFK-158 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis.[1][2][3] By inhibiting PFKFB3, this compound reduces glucose uptake, ATP production, and lactate release, thereby targeting the metabolic alterations often observed in cancer cells.[3] Preclinical studies in various mouse models have demonstrated its anti-tumor activity, both as a monotherapy and in combination with other agents.[1] This document provides a comprehensive overview of the in vivo dosage and administration of this compound in mouse models, based on published research, to guide researchers in designing their own experiments.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and administration schedules for this compound in different mouse models.

Table 1: this compound Monotherapy Regimens in Mouse Models

Cancer TypeMouse ModelDosageAdministration RouteDosing ScheduleReference
Small Cell Lung CancerH446 Xenograft25 mg/kgIntraperitoneal (i.p.)Every other day for 10 days
Ovarian CancerSyngeneic (STOSE cells)60 mg/kgIntraperitoneal (i.p.)Every third day

Table 2: this compound Combination Therapy Regimens in Mouse Models

Cancer TypeMouse ModelThis compound DosageCombination Agent(s)Administration RouteDosing ScheduleReference
Gynecologic CancerHeyA8MDR Xenograft (female athymic nude mice)15 mg/kgCarboplatin (51 mg/kg)Intraperitoneal (i.p.)Once a week for 4 weeks
Ovarian CancerPTX-resistant ovarian mouse modelNot specifiedCarboplatin (CBPt)Not specifiedNot specified

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo efficacy studies.

PFK158_Mechanism_of_Action This compound Mechanism of Action cluster_glycolysis Glycolysis cluster_pfkfb3_regulation PFKFB3 Regulation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP F26BP Fructose-2,6-Bisphosphate F6P->F26BP PFKFB3 Pyruvate Pyruvate F16BP->Pyruvate Lactate Lactate Pyruvate->Lactate ATP_prod ATP Production Pyruvate->ATP_prod TCA Cycle & OxPhos PFKFB3 PFKFB3 PFK1 PFK-1 F26BP->PFK1 Allosteric Activation PFK158 PFK158 PFK158->PFKFB3 Inhibition

Caption: this compound inhibits PFKFB3, reducing F2,6BP levels and glycolytic flux.

In_Vivo_Experimental_Workflow General In Vivo Experimental Workflow for this compound Animal_Model Select Animal Model (e.g., Nude Mice, Syngeneic Model) Tumor_Implantation Tumor Cell Implantation (e.g., Subcutaneous, Intraperitoneal) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (and/or combination agent) Randomization->Treatment Monitoring Monitor Tumor Growth, Body Weight, and Health Status Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Volume, Survival) Monitoring->Endpoint Analysis Tissue Collection and Analysis (e.g., IHC, Western Blot, Metabolomics) Endpoint->Analysis

Caption: A generalized workflow for conducting in vivo efficacy studies with this compound.

Experimental Protocols

The following are detailed protocols based on the methodologies described in the cited literature.

Protocol 1: this compound Monotherapy in a Small Cell Lung Cancer Xenograft Model

This protocol is adapted from the study on H446 xenografts.

1. Animal Model:

  • Species: Mouse

  • Strain: Athymic Nude (nu/nu)

  • Age: 5-6 weeks

  • Supplier: Charles River Laboratories or equivalent.

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

2. Cell Culture and Tumor Implantation:

  • Cell Line: H446 (human small cell lung cancer)

  • Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.

  • Implantation:

    • Harvest H446 cells during the logarithmic growth phase.

    • Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.

3. This compound Formulation and Administration:

  • This compound Preparation: For in vivo studies, this compound should be dissolved in a suitable vehicle such as phosphate-buffered saline (PBS). The final concentration should be calculated based on the average weight of the mice to ensure a 25 mg/kg dose in a reasonable injection volume (e.g., 100-200 µL).

  • Administration:

    • Once tumors are established (e.g., palpable or reaching a specific volume like 100 mm³), randomize the mice into treatment and vehicle control groups.

    • Administer 25 mg/kg of this compound via intraperitoneal (i.p.) injection.

    • The dosing schedule is every other day for 10 days.

4. Monitoring and Endpoints:

  • Tumor Growth: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor body weight every 2-3 days as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period.

  • Tissue Collection: At necropsy, excise tumors for further analysis (e.g., histology, immunoblotting, or transcriptomic analysis).

Protocol 2: this compound Combination Therapy in a Gynecologic Cancer Xenograft Model

This protocol is based on the study using HeyA8MDR cells.

1. Animal Model:

  • Species: Mouse

  • Strain: Female athymic nude (nu/nu)

  • Age: 5-6 weeks

2. Cell Culture and Tumor Implantation:

  • Cell Line: HeyA8MDR (human ovarian cancer, multidrug-resistant)

  • Culture Conditions: DMEM medium with 4.5 g/L glucose supplemented with 10% FBS.

  • Implantation: Inject HeyA8MDR cells intraperitoneally to establish a metastatic disease model.

3. This compound and Carboplatin Formulation and Administration:

  • This compound Preparation: Dissolve this compound in PBS to a final concentration for a 15 mg/kg dose.

  • Carboplatin Preparation: Prepare Carboplatin in a suitable vehicle according to the manufacturer's instructions for a 51 mg/kg dose.

  • Administration:

    • Begin treatment after tumor establishment.

    • Administer this compound (15 mg/kg) and Carboplatin (51 mg/kg) via intraperitoneal injection.

    • The dosing schedule is once a week for 4 weeks.

4. Monitoring and Endpoints:

  • Tumor Burden: At the end of the study, assess tumor burden by measuring tumor weight and the volume of ascites.

  • Body Weight: Monitor body weight regularly.

  • Endpoint: The study endpoint is typically after 4 weeks of treatment.

  • Tissue Analysis: Collect tumor tissue for analyses such as immunofluorescence and transmission electron microscopy to assess changes in lipid droplets and apoptosis.

Conclusion

This compound has demonstrated significant in vivo anti-tumor efficacy in various mouse models of cancer. The dosages and administration schedules outlined in this document provide a foundation for researchers to design and conduct their own preclinical studies. It is important to note that the optimal dosage and schedule may vary depending on the specific cancer model, the combination agent used, and the endpoints being evaluated. Therefore, pilot studies are recommended to determine the most effective and well-tolerated regimen for a particular experimental setup. The promising preclinical results for this compound have supported its advancement into Phase I clinical trials.

References

Application Notes and Protocols for Utilizing PFK-158 in a Seahorse XF Glycolysis Stress Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a heightened reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect. A key regulator of this metabolic shift is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 synthesizes fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[1] The overexpression of PFKFB3 is observed in numerous cancers and is associated with enhanced glucose uptake and lactate production.[2]

PFK-158 is a potent and selective small-molecule inhibitor of PFKFB3 with an IC50 of 137 nM.[3] By targeting PFKFB3, this compound effectively reduces glycolytic flux, leading to decreased glucose uptake, ATP production, and lactate release in cancer cells.[3][4] These characteristics make this compound a valuable tool for investigating the role of glycolysis in cancer biology and a promising therapeutic candidate.

The Agilent Seahorse XF Glycolysis Stress Test is a standard method for assessing the key parameters of glycolytic function in live cells in real-time. This assay measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus glycolysis. By sequentially injecting glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor), the assay determines three critical parameters: glycolysis, glycolytic capacity, and glycolytic reserve.

This application note provides a detailed protocol for incorporating this compound into the Seahorse XF Glycolysis Stress Test to investigate its inhibitory effects on cellular glycolytic function.

PFKFB3 Signaling Pathway

The signaling pathway involving PFKFB3 is central to the regulation of glycolysis. Various upstream signals, including hypoxia (via HIF-1α) and growth factor signaling pathways like PI3K/Akt, can increase the expression and activity of PFKFB3. PFKFB3 then catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), which allosterically activates PFK-1, a critical control point in glycolysis. This compound directly inhibits PFKFB3, leading to a reduction in F2,6BP levels and subsequent suppression of glycolytic activity.

PFKFB3_Signaling_Pathway cluster_upstream Upstream Signals Hypoxia (HIF-1α) Hypoxia (HIF-1α) PFKFB3 PFKFB3 Hypoxia (HIF-1α)->PFKFB3 Growth Factors (PI3K/Akt) Growth Factors (PI3K/Akt) Growth Factors (PI3K/Akt)->PFKFB3 Fructose-2,6-Bisphosphate Fructose-2,6-Bisphosphate PFKFB3->Fructose-2,6-Bisphosphate Synthesis PFK158 PFK158 PFK158->PFKFB3 Fructose-6-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate->PFKFB3 Substrate PFK-1 PFK-1 Fructose-2,6-Bisphosphate->PFK-1 Allosteric Activation Glycolysis Glycolysis PFK-1->Glycolysis Rate-limiting step Seahorse_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment & Assay Preparation cluster_assay Day 2: Seahorse XF Assay Seed_Cells Seed cells in Seahorse XF Cell Culture Microplate Preincubation Option A: Pre-incubate cells with this compound (e.g., 1-24 hours) Seed_Cells->Preincubation Wash_Medium Wash cells and add Seahorse XF Assay Medium Preincubation->Wash_Medium Incubate_NoCO2 Incubate at 37°C in a non-CO2 incubator for 1 hour Wash_Medium->Incubate_NoCO2 Load_Cartridge Load sensor cartridge with Glucose, Oligomycin, 2-DG, and Option B: This compound (for acute injection) Incubate_NoCO2->Load_Cartridge Run_Assay Run Seahorse XF Glycolysis Stress Test Load_Cartridge->Run_Assay Analyze_Data Analyze ECAR data to determine glycolytic parameters Run_Assay->Analyze_Data Data_Analysis_Flow Raw_ECAR Raw ECAR Data from Seahorse XF Analyzer Normalization Normalize data to cell number or protein concentration Raw_ECAR->Normalization Calculate_Parameters Calculate Glycolytic Parameters: - Glycolysis - Glycolytic Capacity - Glycolytic Reserve Normalization->Calculate_Parameters Statistical_Analysis Perform Statistical Analysis (e.g., t-test, ANOVA) Calculate_Parameters->Statistical_Analysis Data_Visualization Visualize Data: - Bar graphs - Dose-response curves Statistical_Analysis->Data_Visualization Interpretation Interpret the biological significance of this compound's effect on glycolysis Data_Visualization->Interpretation

References

Application of PFK-158 in 3D Spheroid Cultures: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for cancer research compared to traditional 2D cell monolayers. By recapitulating the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients characteristic of in vivo tumors, 3D spheroids offer a superior platform for preclinical drug screening. PFK-158 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme that regulates glycolysis. Upregulation of PFKFB3 is a common feature in many cancers, contributing to the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen. By inhibiting PFKFB3, this compound effectively reduces glucose uptake, ATP production, and lactate release, leading to the induction of apoptosis and autophagy in cancer cells.[1] This application note provides detailed protocols for the use of this compound in 3D spheroid cultures, enabling researchers to effectively evaluate its anti-cancer efficacy in a more translatable in vitro model.

Mechanism of Action of this compound

This compound targets PFKFB3, an enzyme responsible for the synthesis of fructose-2,6-bisphosphate (F-2,6-BP). F-2,6-BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, this compound decreases the levels of F-2,6-BP, which in turn reduces the activity of PFK-1 and slows down glycolysis. This metabolic reprogramming starves cancer cells of the energy required for rapid proliferation and survival.[1]

Signaling Pathway of PFKFB3 Inhibition by this compound

PFKFB3_Inhibition cluster_upstream Upstream Signaling cluster_glycolysis Glycolysis cluster_pfkfb3 PFKFB3 Regulation cluster_downstream Downstream Effects Oncogenic Signals Oncogenic Signals PFKFB3 PFKFB3 Oncogenic Signals->PFKFB3 activate Hypoxia (HIF-1α) Hypoxia (HIF-1α) Hypoxia (HIF-1α)->PFKFB3 activate Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P Fructose-1,6-BP Fructose-1,6-BP Fructose-6-P->Fructose-1,6-BP PFK1 F-2,6-BP F-2,6-BP Fructose-6-P->F-2,6-BP PFKFB3 Pyruvate Pyruvate Fructose-1,6-BP->Pyruvate Lactate Lactate Pyruvate->Lactate PFK1 PFK1 ↓ Glycolysis ↓ Glycolysis F-2,6-BP->PFK1 activates This compound This compound This compound->PFKFB3 inhibits ↓ ATP Production ↓ ATP Production ↓ Glycolysis->↓ ATP Production ↓ Proliferation ↓ Proliferation ↓ ATP Production->↓ Proliferation ↑ Apoptosis ↑ Apoptosis ↓ Proliferation->↑ Apoptosis ↑ Autophagy ↑ Autophagy ↓ Proliferation->↑ Autophagy experimental_workflow cluster_prep Spheroid Preparation cluster_treatment This compound Treatment cluster_analysis Analysis A Cell Culture (2D) B Cell Harvesting & Counting A->B C Seeding in ULA Plates B->C D Spheroid Formation (2-4 days) C->D F Treat Spheroids D->F E Prepare this compound Dilutions E->F G Incubate (24-72h) F->G H Image Spheroids (Size) G->H I Viability Assay (ATP) G->I J Data Analysis (IC50) H->J I->J

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After Pfk-158 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pfk-158 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key glycolytic enzyme often overexpressed in various cancer cells. By inhibiting PFKFB3, this compound disrupts the metabolic balance of cancer cells, leading to reduced glucose uptake, ATP production, and lactate release. This metabolic stress ultimately triggers programmed cell death, or apoptosis. These application notes provide a comprehensive guide to analyzing apoptosis induced by this compound treatment using flow cytometry, a powerful technique for single-cell analysis of this critical cellular process.

Data Presentation

The following table summarizes quantitative data on the induction of apoptosis in different cancer cell lines following treatment with this compound, both as a monotherapy and in combination with other chemotherapeutic agents. The data is presented as the percentage of apoptotic cells (early and late apoptosis) as determined by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Cell LineTreatmentConcentrationTime (hrs)% Apoptotic Cells (Early + Late)Reference
HEC-1B (Endometrial Cancer)This compound10 µM48~15%[1]
HEC-1B (Endometrial Cancer)Carboplatin50 µM48~20%[1]
HEC-1B (Endometrial Cancer)This compound + Carboplatin10 µM + 50 µM48~45%[1]
ARK-2 (Endometrial Cancer)This compound10 µM48~18%[1]
ARK-2 (Endometrial Cancer)Carboplatin50 µM48~22%[1]
ARK-2 (Endometrial Cancer)This compound + Carboplatin10 µM + 50 µM48~55%
C13* (Cisplatin-Resistant Ovarian Cancer)This compound + Carboplatin10 µM + IC502445%
OV2008 (Cisplatin-Sensitive Ovarian Cancer)This compound + Carboplatin10 µM + IC502424.6%
HeyA8MDR (Paclitaxel-Resistant Ovarian Cancer)This compound + Paclitaxel10 µM + IC502470%
HeyA8 (Paclitaxel-Sensitive Ovarian Cancer)This compound + Paclitaxel10 µM + IC502448%

Experimental Protocols

Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps for quantifying apoptosis in cancer cells treated with this compound using the Annexin V-FITC and PI dual staining method.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (and other drugs if applicable)

  • Vehicle control (e.g., DMSO)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment:

    • Prepare the desired concentrations of this compound in complete cell culture medium.

    • Also, prepare a vehicle control (e.g., medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • After the incubation period, collect both the floating (apoptotic) and adherent cells.

    • Aspirate the medium (containing floating cells) and transfer it to a 15 mL conical tube.

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the adherent cells.

    • Once detached, combine these cells with the previously collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS and centrifuge at 300 x g for 5 minutes after each wash.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use appropriate laser and filter settings for FITC (for Annexin V) and PI.

    • Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis cell_seeding Seed cells in 6-well plates overnight_incubation Incubate overnight cell_seeding->overnight_incubation pfk158_treatment Treat cells with this compound overnight_incubation->pfk158_treatment incubation Incubate for 24-48h pfk158_treatment->incubation cell_harvesting Harvest floating and adherent cells incubation->cell_harvesting washing Wash with cold PBS cell_harvesting->washing resuspension Resuspend in 1X Binding Buffer washing->resuspension add_stains Add Annexin V-FITC and PI resuspension->add_stains stain_incubation Incubate for 15 min at RT (dark) add_stains->stain_incubation add_buffer Add 1X Binding Buffer stain_incubation->add_buffer flow_cytometry Analyze on Flow Cytometer add_buffer->flow_cytometry data_analysis Gate populations (Viable, Apoptotic, Necrotic) flow_cytometry->data_analysis

Caption: Experimental workflow for apoptosis analysis.

This compound Induced Apoptosis Signaling Pathway

G Pfk158 This compound PFKFB3 PFKFB3 Pfk158->PFKFB3 inhibits Akt_mTOR Akt/mTOR Pathway Pfk158->Akt_mTOR inhibits NFkB NF-κB Pathway Pfk158->NFkB inhibits gH2AX Increased γ-H2AX (DNA Damage) Pfk158->gH2AX induces Cdk1 Cdk1 Pfk158->Cdk1 inhibits Glycolysis Glycolysis PFKFB3->Glycolysis promotes PFKFB3->Cdk1 activates ATP Reduced ATP Glycolysis->ATP leads to Apoptosis Apoptosis ATP->Apoptosis contributes to Akt_mTOR->Apoptosis prevents IAPs Inhibitor of Apoptosis Proteins (IAPs) NFkB->IAPs activates IAPs->Apoptosis inhibits gH2AX->Apoptosis triggers p27 p27 (stabilized) Cdk1->p27 destabilizes CellCycleArrest G1/S Cell Cycle Arrest p27->CellCycleArrest induces CellCycleArrest->Apoptosis leads to

Caption: this compound induced apoptosis signaling pathway.

References

Troubleshooting & Optimization

Potential off-target effects of Pfk-158 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pfk-158 in their experiments.

Troubleshooting Guide

Researchers using this compound may encounter a range of issues, from inconsistent results to unexpected cellular phenotypes. This guide provides a structured approach to troubleshooting common problems.

1. Inconsistent Anti-proliferative Effects

Observed Issue Potential Cause Troubleshooting Steps
High variability in IC50 values across experiments. Cell density, passage number, or metabolic state of cells can influence sensitivity to metabolic inhibitors.- Standardize cell seeding density and passage number for all experiments.- Ensure cells are in the logarithmic growth phase at the time of treatment.- Culture cells in consistent media formulations, as nutrient availability can alter metabolic dependencies.
This compound is less potent than expected based on literature. This compound solubility and stability issues.- Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store aliquots at -80°C to minimize freeze-thaw cycles.[1] - Ensure complete solubilization of this compound in culture media before adding to cells.
Cell line is resistant to this compound treatment. The cell line may not be reliant on PFKFB3-driven glycolysis for survival.- Confirm PFKFB3 expression and phosphorylation (Ser461) in your cell line via Western blot.[2] - Consider that some cancer cells exhibit metabolic plasticity and can switch to alternative energy sources like oxidative phosphorylation or fatty acid oxidation.

2. Unexpected Phenotypes

Observed Issue Potential Cause Troubleshooting Steps
Changes in cell migration are observed. This compound has been reported to increase cell migration in some contexts, potentially fueled by the breakdown of lipid droplets.[3]- Assess changes in cell migration using a wound-healing or transwell migration assay.- Investigate alterations in lipid droplet content using staining methods like BODIPY.
Induction of autophagy is observed. This compound can induce autophagic flux, which may lead to either cell survival or cell death depending on the cellular context.[2][4]- Monitor autophagy markers such as LC3-II and p62/SQSTM1 by Western blot. - Use autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine) to determine if the observed phenotype is autophagy-dependent.
Effects on lipid metabolism. This compound has been shown to modulate lipid droplet biogenesis and promote lipophagy. This may be linked to the downregulation of phosphorylated cPLA2.- Analyze lipid droplet formation and turnover using microscopy and specific dyes.- Measure the expression and phosphorylation of key lipid metabolism enzymes like cPLA2.

3. Conflicting On-Target vs. Off-Target Effects

A significant point of discussion in the literature is whether this compound's effects are solely due to PFKFB3 inhibition. Some studies suggest that this compound and its precursors may have off-target effects or may not directly bind to PFKFB3.

Observed Issue Potential Cause Troubleshooting Steps
Phenotype does not match PFKFB3 knockdown. This compound may have off-target effects that contribute to the observed phenotype.- Perform PFKFB3 knockdown using siRNA or shRNA and compare the cellular phenotype to that of this compound treatment. This can help distinguish on-target from potential off-target effects.- Analyze downstream metabolic changes (e.g., glucose uptake, lactate production) in both this compound treated and PFKFB3 knockdown cells.
Unexpected changes in signaling pathways. This compound may be interacting with other kinases or signaling molecules.- While comprehensive kinome scan data for this compound is not publicly available, it is crucial to consider this possibility when interpreting results.- Investigate the activation status of major signaling pathways (e.g., AKT, MAPK) following this compound treatment to identify any unexpected alterations.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is widely reported as a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key enzyme that regulates glycolysis by producing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). By inhibiting PFKFB3, this compound is expected to reduce glycolytic flux, leading to decreased glucose uptake, ATP production, and lactate release in cancer cells. This can induce apoptosis and autophagy.

Q2: Is there evidence for off-target effects of this compound?

A2: While many studies describe this compound as a selective PFKFB3 inhibitor, there is some controversy. One study has reported that this compound has no effect on PFKFB3 enzymatic activity in their assays, suggesting the observed cellular effects could be due to off-target interactions. Researchers should be aware of this and consider using genetic knockdown of PFKFB3 as a control to validate that their observed phenotypes are indeed due to PFKFB3 inhibition.

Q3: What are the reported effects of this compound on cellular metabolism beyond glycolysis?

A3: this compound has been shown to have significant effects on lipid metabolism. It can modulate the biogenesis of lipid droplets (LDs) and promote their breakdown through a process called lipophagy. This effect may be linked to the downregulation of phosphorylated cytosolic phospholipase A2 (cPLA2), a protein associated with LDs.

Q4: Can this compound be used in combination with other anti-cancer agents?

A4: Yes, several studies have shown that this compound can synergize with chemotherapeutic agents like carboplatin and paclitaxel, particularly in chemoresistant cancer cells. This suggests that inhibiting glycolysis with this compound can be a strategy to overcome chemoresistance.

Q5: What is the recommended solvent and storage condition for this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store aliquots of the stock solution at -80°C to maintain its stability and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/Cell LineAssay TypeIC50Reference
PFKFB3Enzymatic Assay137 nM
A549 (Lung Carcinoma)Cell Viability15 µM
C13 (Cisplatin-resistant Ovarian Cancer)Apoptosis (in combination with Carboplatin)10 µM (this compound)
HeyA8MDR (Paclitaxel-resistant Ovarian Cancer)Apoptosis (in combination with Paclitaxel)10 µM (this compound)

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot for PFKFB3 and Autophagy Markers

  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protocol:

    • Treat cells with this compound or vehicle control for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-PFKFB3 (Ser461), total PFKFB3, LC3B, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Glucose Uptake Assay

  • Principle: This assay measures the uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), by cells.

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound or vehicle control.

    • Wash the cells with glucose-free media.

    • Incubate the cells with 2-NBDG in glucose-free media for a defined period (e.g., 30-60 minutes).

    • Wash the cells with cold PBS to remove extracellular 2-NBDG.

    • Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation/emission ~485/535 nm).

    • Normalize the fluorescence signal to the protein concentration of the lysate.

4. Lactate Production Assay

  • Principle: This assay measures the amount of lactate released into the cell culture medium, which is an indicator of the rate of glycolysis.

  • Protocol:

    • Culture cells with this compound or vehicle control for the desired duration.

    • Collect the cell culture medium.

    • Use a commercial lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Normalize the lactate concentration to the cell number or protein content of the corresponding cell monolayer.

Visualizations

PFKFB3_Signaling_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PFK1 PFK-1 F6P->PFK1 Substrate PFKFB3 PFKFB3 F6P->PFKFB3 Substrate F16BP Fructose-1,6-BP PFK1->F16BP Glycolysis Glycolysis F16BP->Glycolysis F26BP Fructose-2,6-BP PFKFB3->F26BP Product F26BP->PFK1 Allosteric Activator Pfk158 This compound Pfk158->PFKFB3 Inhibition

Caption: PFKFB3 Signaling Pathway and this compound Inhibition.

Experimental_Workflow start Start: Hypothesis (this compound affects cell phenotype) treat_cells Treat Cells with this compound (Dose-response and time-course) start->treat_cells phenotype_assessment Phenotypic Assessment treat_cells->phenotype_assessment viability Cell Viability (MTT Assay) phenotype_assessment->viability Measure Proliferation/ Apoptosis metabolism Metabolic Assays (Glucose Uptake, Lactate Production) phenotype_assessment->metabolism Assess Glycolytic Activity signaling Mechanism of Action (Western Blot for PFKFB3, etc.) phenotype_assessment->signaling Investigate Molecular Changes conclusion Conclusion: Characterize this compound Effects viability->conclusion metabolism->conclusion off_target_validation On-Target Validation signaling->off_target_validation knockdown Compare with PFKFB3 Knockdown off_target_validation->knockdown knockdown->conclusion

Caption: Experimental Workflow for Investigating this compound Effects.

Troubleshooting_Logic start Unexpected Experimental Result check_reagents Check Reagent Stability and Cell Culture Conditions start->check_reagents on_target Is the effect consistent with PFKFB3 inhibition? check_reagents->on_target off_target Consider Potential Off-Target Effects on_target->off_target No literature Review Literature for Similar Findings on_target->literature Yes compare_knockdown Compare with PFKFB3 Knockdown Phenotype off_target->compare_knockdown conclusion Refine Hypothesis and Experimental Design compare_knockdown->conclusion literature->conclusion

Caption: Logical Flow for Troubleshooting Unexpected this compound Results.

References

Technical Support Center: Managing Pfk-158 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Pfk-158, maintaining its solubility in aqueous solutions is critical for experimental success and data reliability. This guide provides practical troubleshooting advice and answers to frequently asked questions to address challenges with this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous buffer?

A1: this compound is a hydrophobic molecule with poor aqueous solubility.[1] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of your experiment. This can be triggered by several factors, including the final concentration of the compound, the percentage of organic co-solvent (like DMSO) in the final solution, the buffer composition, pH, and temperature.

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is crucial to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of this compound.

Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A3: For most cell-based assays, it is advisable to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects. However, the tolerance of your specific cell line or assay system to DMSO should always be validated.

Q4: Can I use solvents other than DMSO for my stock solution?

A4: While DMSO is the most common, ethanol is another potential solvent, although the solubility of this compound is lower in ethanol compared to DMSO. If DMSO is incompatible with your experimental setup, other water-miscible organic solvents like dimethylformamide (DMF) could be considered, but their compatibility and potential for assay interference must be carefully evaluated.

Q5: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for in vivo or complex in vitro models?

A5: Yes, for more complex applications, formulation strategies involving excipients can be employed. These may include the use of cyclodextrins to form inclusion complexes or the creation of lipid-based emulsions. Such approaches can enhance the apparent solubility and stability of this compound in aqueous media.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues during your experiments.

Initial Observation: Precipitate is visible in the aqueous solution.

G cluster_solutions Potential Solutions start Precipitation Observed check_stock 1. Verify Stock Solution - Is it clear? - Recently prepared? start->check_stock check_dilution 2. Review Dilution Protocol - Rapid mixing? - Pre-warmed media? start->check_dilution check_concentration 3. Assess Final Concentration - Is it too high? - What is the final DMSO %? start->check_concentration solution_stock Action: Prepare fresh stock solution in anhydrous DMSO. check_stock->solution_stock If stock is cloudy or old solution_dilution Action: Modify dilution technique. (See Protocol 2) check_dilution->solution_dilution If dilution is slow or into cold buffer solution_concentration Action: Lower final concentration or test solubility limits. check_concentration->solution_concentration If concentration is high or DMSO is low

Caption: Troubleshooting workflow for this compound precipitation.

Step-by-Step Troubleshooting:
  • Verify the Integrity of the Stock Solution:

    • Visual Inspection: Examine your this compound stock solution. Is it a clear, homogenous solution, or is there any visible precipitate? If the stock solution is not clear, it may have been prepared incorrectly, or the compound may have degraded or precipitated during storage.

    • Action: If the stock is not clear, attempt to redissolve by gentle warming (e.g., 37°C water bath) and vortexing. If this fails, prepare a fresh stock solution using anhydrous DMSO.

  • Review the Dilution Protocol:

    • Technique: How are you diluting the DMSO stock into your aqueous buffer? Adding the stock solution too quickly or into a cold, unstirred buffer can cause localized high concentrations of this compound, leading to immediate precipitation.

    • Action: Follow the recommended dilution protocol (see Experimental Protocols section). This involves adding the stock solution dropwise into pre-warmed (e.g., 37°C) aqueous medium while vigorously vortexing or stirring.

  • Assess the Final Concentration of this compound and Co-solvent:

    • Solubility Limit: You may be exceeding the solubility limit of this compound in your final assay medium. The solubility in aqueous solutions is significantly lower than in DMSO.

    • Co-solvent Percentage: A very low final concentration of DMSO (<0.1%) may not be sufficient to keep the this compound in solution, especially at higher compound concentrations.

    • Action:

      • Reduce the final concentration of this compound in your experiment.

      • If your assay allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%), ensuring you have an appropriate vehicle control.

      • Perform a solubility test to determine the maximum soluble concentration of this compound in your specific assay medium (see Experimental Protocols section).

  • Consider Advanced Solubilization Strategies:

    • If the above steps are unsuccessful and your experimental design allows, consider using solubilizing excipients. These are typically used for in vivo formulations but can be adapted for in vitro work.

    • Cyclodextrins: These can encapsulate the hydrophobic this compound molecule, increasing its apparent aqueous solubility.

    • Surfactants: Non-ionic surfactants like Tween® 80 can aid in forming micelles that can solubilize this compound.

    • Action: These methods require careful optimization and validation to ensure the excipients themselves do not interfere with the assay.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO14 - 6642.6 - 201.0Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Sonication may be required.
Ethanol412.2-
WaterInsoluble--
DMF33100.5-
DMF:PBS (pH 7.2) (1:2)0.30.9-

Data compiled from multiple sources. Values may vary between batches.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound and transfer it to a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium
  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Aqueous buffer or cell culture medium

    • Vortex mixer or magnetic stirrer

  • Procedure:

    • Pre-warm the aqueous buffer or medium to the desired experimental temperature (e.g., 37°C).

    • While vigorously vortexing or stirring the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations and subsequent precipitation.

    • Continue to vortex or stir the solution for an additional 30-60 seconds to ensure homogeneity.

    • Visually inspect the final solution for any signs of precipitation or turbidity before use. Use the solution immediately for best results.

Visualizations

G cluster_glycolysis Glycolytic Pathway cluster_regulation Regulation Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P PFK1 PFK-1 F6P->PFK1 PFKFB3 PFKFB3 F6P->PFKFB3 F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Glycolysis Glycolysis F16BP->Glycolysis F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP F26BP->PFK1 + Pfk158 This compound Pfk158->PFKFB3

Caption: Mechanism of action of this compound in the glycolytic pathway.

References

How to minimize variability in Pfk-158 in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo studies involving the PFKFB3 inhibitor, PFK-158.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a key enzyme that regulates glycolysis by producing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[3][4][5] By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, leading to decreased glycolytic flux. This results in reduced glucose uptake, ATP production, and lactate secretion in cancer cells, ultimately leading to cell cycle arrest and apoptosis.

Q2: What are the common sources of variability in this compound in vivo studies?

A2: Variability in in vivo studies with this compound can arise from several factors:

  • Formulation: this compound has poor water solubility, and improper formulation can lead to inconsistent drug exposure.

  • Animal Model: The choice of xenograft or syngeneic model, as well as inherent intra-tumor heterogeneity, can significantly impact tumor growth rates and drug response.

  • Dosing and Administration: Inconsistencies in the route of administration, dose volume, and timing can introduce variability.

  • Endpoint Analysis: Variability in methods for assessing tumor growth, target engagement, and downstream biomarkers can affect results.

  • Animal Husbandry: Factors such as diet, stress, and microbiome can influence metabolic pathways and drug response.

Q3: How should I formulate this compound for in vivo administration?

A3: Due to its hydrophobic nature, this compound requires a suitable vehicle for in vivo delivery. The choice of vehicle can impact drug solubility, stability, and bioavailability. Commonly used formulations include:

  • Aqueous-based suspensions: For oral administration, a homogeneous suspension can be prepared using agents like carboxymethylcellulose sodium (CMC-Na). For intraperitoneal or intravenous administration, co-solvents are often necessary.

  • Co-solvent systems: A common approach involves dissolving this compound in a small amount of an organic solvent like DMSO, and then further diluting it in a mixture of agents such as PEG300, Tween80, and water or saline. Another option is dissolving it in PBS for in vivo studies.

  • Lipid-based formulations: Formulations using corn oil have also been reported.

It is crucial to ensure the final formulation is a clear solution or a fine, homogeneous suspension to ensure consistent dosing. Always prepare fresh dosing solutions daily to avoid degradation.

Troubleshooting Guides

Problem 1: High variability in tumor growth within the same treatment group.

G cluster_0 High Variability in Tumor Growth cluster_1 Potential Causes cluster_2 Troubleshooting Steps High_Variability High inter-animal variability in tumor growth observed. Animal_Model Animal Model Inconsistency High_Variability->Animal_Model Formulation_Issue Formulation/Dosing Inaccuracy High_Variability->Formulation_Issue Technical_Error Technical Inconsistency High_Variability->Technical_Error Check_Cell_Line Verify cell line viability, passage number, and mycoplasma status. Animal_Model->Check_Cell_Line Cell Line Health Standardize_Implantation Ensure consistent tumor cell number, injection volume, and location. Animal_Model->Standardize_Implantation Implantation Technique Randomize_Animals Randomize animals into groups after tumors reach a predefined size. Animal_Model->Randomize_Animals Grouping Prepare_Fresh Prepare fresh this compound formulation for each dosing. Formulation_Issue->Prepare_Fresh Stability Ensure_Homogeneity Ensure the formulation is a clear solution or homogeneous suspension. Visually inspect before each dose. Formulation_Issue->Ensure_Homogeneity Solubility Calibrate_Equipment Calibrate pipettes and syringes for accurate dosing. Formulation_Issue->Calibrate_Equipment Dosing Accuracy Consistent_Handling Standardize animal handling and injection procedures to minimize stress. Technical_Error->Consistent_Handling Animal Stress Blinded_Measurement Perform tumor measurements in a blinded manner to reduce bias. Technical_Error->Blinded_Measurement Measurement Bias

Problem 2: Lack of this compound efficacy (no difference between vehicle and treated groups).

G cluster_0 Lack of Efficacy cluster_1 Potential Causes cluster_2 Troubleshooting Steps No_Efficacy No significant difference in tumor growth between vehicle and this compound treated groups. Compound_Issue Compound Integrity/Formulation No_Efficacy->Compound_Issue Dosing_Issue Inadequate Dosing Regimen No_Efficacy->Dosing_Issue Model_Issue Animal Model Insensitivity No_Efficacy->Model_Issue Verify_Compound Confirm identity and purity of this compound stock. Compound_Issue->Verify_Compound Compound Quality Check_Formulation Re-evaluate formulation procedure. Check for precipitation. Compound_Issue->Check_Formulation Formulation Quality Dose_Escalation Perform a dose-response study to determine the optimal dose. Dosing_Issue->Dose_Escalation Dose Level Increase_Frequency Consider increasing dosing frequency based on PK data (if available). Dosing_Issue->Increase_Frequency Dosing Schedule Confirm_Target Ensure the tumor model expresses PFKFB3. Model_Issue->Confirm_Target Target Expression Assess_PK Perform a pilot pharmacokinetic study to confirm drug exposure in the model. Model_Issue->Assess_PK Drug Exposure Measure_Biomarkers Assess target engagement biomarkers (e.g., p-PFKFB3) in tumor tissue. Model_Issue->Measure_Biomarkers Target Engagement

Data Presentation

Table 1: this compound In Vivo Formulations

Vehicle ComponentsAdministration RouteAnimal ModelReference
Phosphate-Buffered Saline (PBS)IntraperitonealMouse
DMSOIntraperitonealMouse
40% Captisol® in ddH₂ONot specifiedNot specified
5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂ONot specifiedNot specified
5% DMSO, 95% Corn oilNot specifiedNot specified
Carboxymethylcellulose sodium (CMC-Na)OralNot specified

Table 2: this compound In Vivo Efficacy Studies

Animal ModelTumor TypeThis compound Dose & ScheduleRouteOutcomeReference
Nude Mice (HeyA8MDR xenograft)Ovarian Cancer15 mg/kg, once a week for 4 weeksIntraperitonealMarked reduction in tumor growth
Nude Mice (various human-derived tumors)Various CancersNot specifiedNot specified~80% growth inhibition
Syngeneic Murine ModelsColon CancerNot specifiedNot specified~80% growth inhibition
B16 Melanoma-bearing MiceMelanomaNot specifiedNot specifiedDecreased splenic and tumor-infiltrating Th17 cells, γδ T17 cells and MDSCs; Increased CD4+ and CD8+ T cells in tumors
NSG Mice (SCLC xenograft)Small Cell Lung CancerNot specifiedNot specifiedSignificant reduction in tumor growth and weight

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

This protocol is an example based on a co-solvent formulation.

  • Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 66 mg/mL). Ensure complete dissolution, using a vortex or sonicator if necessary.

  • Prepare Vehicle: In a sterile tube, mix the vehicle components. For example, for a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O, first mix the PEG300 and Tween 80.

  • Combine Stock and Vehicle: Add the required volume of the this compound stock solution to the PEG300/Tween 80 mixture and mix thoroughly until the solution is clear.

  • Final Dilution: Add the ddH₂O to the mixture to achieve the final desired concentration and vehicle composition. Mix well.

  • Administration: The mixed solution should be used immediately for optimal results. Visually inspect the solution for any precipitation before each injection.

G cluster_0 This compound Formulation Workflow Start Start Dissolve Dissolve this compound in DMSO to create stock solution Start->Dissolve Combine Add this compound stock to PEG300/Tween 80 mixture Dissolve->Combine Mix_Vehicle Mix PEG300 and Tween 80 Mix_Vehicle->Combine Dilute Add ddH₂O to final volume Combine->Dilute Administer Administer immediately Dilute->Administer

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

  • Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude mice) for at least one week before tumor cell implantation.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of a mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control according to the planned dose and schedule (e.g., intraperitoneal injection).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the animals and collect tumors and other tissues for further analysis (e.g., biomarker assessment).

Signaling Pathway

G cluster_0 Glycolysis Regulation cluster_1 PFKFB3 Pathway cluster_2 Inhibition Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 F26BP Fructose-2,6-Bisphosphate F6P->F26BP PFKFB3 Glycolysis Glycolysis F16BP->Glycolysis ATP_Lactate ATP + Lactate Glycolysis->ATP_Lactate PFKFB3 PFKFB3 PFK1 PFK-1 F26BP->PFK1 Activates PFK158 This compound PFK158->PFKFB3 Inhibits

References

Long-term stability of Pfk-158 in solution at -20°C and -80°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on the long-term stability of Pfk-158 in solution and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: To ensure the integrity and stability of your this compound stock solutions, it is crucial to adhere to recommended storage temperatures. Based on information from various suppliers, stock solutions of this compound in a suitable solvent such as DMSO should be stored as follows: for longer-term storage, -80°C is recommended, while for shorter-term storage, -20°C can be used.[1][2][3] It is advisable to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[2]

Q2: How long can I store this compound solutions at -20°C and -80°C?

A2: The recommended storage duration for this compound in solvent varies slightly by supplier. For long-term stability, storing aliquots at -80°C is the preferred method. The table below summarizes the recommended storage periods.

Q3: My this compound solution has precipitated. What should I do?

A3: If you observe precipitation in your this compound solution, do not use it for your experiment as the concentration will no longer be accurate.[4] Precipitation can occur for several reasons, including the concentration exceeding the solubility in the chosen solvent or buffer. To resolve this, you can try to gently warm the solution and vortex it to redissolve the compound. If precipitation persists, it is recommended to prepare a fresh stock solution. When preparing a new solution, ensure the compound is fully dissolved; using an ultrasonic bath may be helpful. Also, be aware that hygroscopic DMSO can significantly impact solubility; always use fresh, anhydrous DMSO.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). By inhibiting PFKFB3, this compound reduces the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in the glycolysis pathway. This inhibition leads to a reduction in glucose uptake, ATP production, and lactate release in cancer cells, ultimately inducing apoptosis and autophagy.

Long-Term Stability of this compound in Solution

The following table summarizes the recommended storage durations for this compound in a solvent at -20°C and -80°C, based on data from various suppliers.

Storage TemperatureMedchemExpressSelleck ChemicalsMedKoo Biosciences
-20°C 1 month1 month2 weeks
-80°C 6 months1 year3 months

Experimental Protocols

General Protocol for Evaluating Small Molecule Stability in Solution

This protocol provides a general framework for assessing the chemical stability of a small molecule inhibitor like this compound in a specific solution over time. This method utilizes High-Performance Liquid Chromatography (HPLC) to quantify the amount of the compound remaining at different time points.

Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Acetonitrile or methanol (cold)

  • HPLC system with a suitable column and detector

  • Incubator or water bath set to the desired temperature

  • Microcentrifuge tubes

  • HPLC vials

Procedure:

  • Prepare Initial Stock Solution: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM). Ensure the compound is completely dissolved.

  • Prepare Working Solution (T=0): Dilute the DMSO stock solution into the desired aqueous buffer to the final working concentration.

  • Initial Sample Analysis (T=0): Immediately after preparation, take an aliquot of the working solution. To stop any potential degradation, quench the sample by adding an equal volume of a cold organic solvent like acetonitrile or methanol.

  • Sample Processing: Centrifuge the quenched sample to pellet any precipitated proteins or salts. Transfer the supernatant to an HPLC vial for analysis.

  • Incubation: Incubate the remaining working solution at the desired storage temperatures (-20°C and -80°C).

  • Time-Point Sampling: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot of the incubated solution. Process the sample as described in steps 3 and 4.

  • HPLC Analysis: Analyze the samples from each time point using a validated HPLC method to determine the concentration of this compound. The peak area of the compound will be proportional to its concentration.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis prep_stock Prepare 10 mM This compound in DMSO prep_work Dilute to working concentration in buffer prep_stock->prep_work prep_t0 Take T=0 aliquot prep_work->prep_t0 storage_neg20 Store at -20°C prep_work->storage_neg20 storage_neg80 Store at -80°C prep_work->storage_neg80 quenching Quench with cold organic solvent prep_t0->quenching sampling Collect aliquots at time points storage_neg20->sampling storage_neg80->sampling sampling->quenching centrifugation Centrifuge sample quenching->centrifugation hplc Analyze by HPLC centrifugation->hplc data_analysis Calculate % remaining hplc->data_analysis

Caption: Workflow for assessing this compound stability in solution.

signaling_pathway This compound Signaling Pathway Inhibition cluster_glycolysis Glycolysis Pathway cluster_regulation Regulatory Step Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 F26BP Fructose-2,6-Bisphosphate F6P->F26BP PFKFB3 Pyruvate Pyruvate F16BP->Pyruvate ATP ATP Production Pyruvate->ATP PFKFB3 PFKFB3 PFK1 PFK-1 F26BP->PFK1 Activates Pfk158 This compound Pfk158->PFKFB3 Inhibits

Caption: this compound inhibits glycolysis by targeting PFKFB3.

References

Best practices for handling and disposing of Pfk-158

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Pfk-158.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulator of glycolysis, a metabolic pathway often upregulated in cancer cells.[1][3] By inhibiting PFKFB3, this compound reduces the intracellular levels of fructose-2,6-bisphosphate, a potent activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in glycolysis. This inhibition leads to decreased glucose uptake, reduced ATP production, and less lactate release in cancer cells, ultimately inducing apoptosis and autophagy.

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintain the stability and activity of this compound.

  • Powder: The lyophilized powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Selleck Chemicals suggests that short-term transport at room temperature does not affect the product's biological activity.

  • Stock Solutions: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

As a standard practice for handling chemical compounds, appropriate personal protective equipment should always be worn. This includes:

  • Safety glasses or goggles

  • A lab coat

  • Chemically resistant gloves

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Q4: How should this compound waste be disposed of?

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines. Do not dispose of this compound down the drain or in the regular trash.

Troubleshooting Guide

Problem 1: Inconsistent or no cellular effect observed in vitro.

  • Possible Cause 1: Improper storage of this compound.

    • Solution: Ensure that both the powder and stock solutions have been stored at the recommended temperatures and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions if there is any doubt about the stability of the current stock.

  • Possible Cause 2: Incorrect solvent or concentration.

    • Solution: Verify the solubility of this compound in your chosen solvent and ensure that the final concentration in your cell culture medium is appropriate for the cell line being used. The IC50 value for PFKFB3 is approximately 137 nM. For in vitro studies, concentrations around 10 μM have been shown to be effective.

  • Possible Cause 3: Cell line resistance.

    • Solution: Some cell lines may be less sensitive to PFKFB3 inhibition. It is advisable to include a positive control cell line known to be sensitive to this compound. Additionally, consider combination treatments, as this compound has been shown to synergize with chemotherapeutic agents like carboplatin and paclitaxel in chemoresistant cells.

Problem 2: Poor solubility of this compound in aqueous solutions.

  • Possible Cause: Low aqueous solubility of the compound.

    • Solution: this compound has limited solubility in aqueous solutions. For in vivo studies, a common formulation involves first dissolving the compound in an organic solvent like DMSO, and then further diluting it with a vehicle such as a mixture of PEG300, Tween80, and ddH2O, or corn oil. For cell culture experiments, ensure the final concentration of the solvent (e.g., DMSO) in the medium is low and non-toxic to the cells.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationReference(s)
Powder-20°CUp to 3 years
Powder4°CUp to 2 years
Stock Solution in Solvent-80°CUp to 1 year
Stock Solution in Solvent-20°CUp to 1 month

Table 2: In Vitro and In Vivo Experimental Parameters

ParameterValueCell Line/ModelReference(s)
PFKFB3 IC50137 nMRecombinant human PFKFB3
In Vitro Concentration10 µMOV2008, C13, HeyA8MDR cells
In Vivo Dosage15 mg/kgGynecologic cancer mouse model

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound powder needed (Molecular Weight: 328.29 g/mol ).

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to the weighed this compound powder.

  • Vortex: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: In Vitro Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells, including the vehicle control.

  • Incubation: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, assess cell viability using a standard method such as MTT, MTS, or a commercial cell viability kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Pfk158_Signaling_Pathway cluster_glycolysis Glycolysis cluster_pfkfb3_regulation PFKFB3 Regulation F6P Fructose-6-Phosphate F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 F26BP Fructose-2,6-Bisphosphate F6P->F26BP Pyruvate Pyruvate F16BP->Pyruvate ATP ATP F16BP->ATP Lactate Lactate Pyruvate->Lactate PFKFB3 PFKFB3 F26BP->F6P F26BP->F16BP Activates Pfk158 This compound Pfk158->PFKFB3 Inhibits

Caption: this compound inhibits PFKFB3, reducing F2,6BP levels and thus glycolysis.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution treatment Treat Cells with This compound Dilutions prep_stock->treatment cell_culture Culture Cells cell_seeding Seed Cells in Plate cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for Specified Time treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis

Caption: General workflow for an in vitro cell viability experiment with this compound.

References

The importance of using freshly prepared Pfk-158 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of PFK-158, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of PFKFB3, an enzyme that plays a key role in regulating glycolysis.[1][2][3] PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in the glycolytic pathway.[2] By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, leading to decreased glycolytic flux.[2] This results in reduced glucose uptake, ATP production, and lactate release in cancer cells, ultimately inducing apoptosis and autophagy.

Q2: Why is it crucial to use freshly prepared this compound solutions?

A2: The stability of this compound in solution is limited. While stock solutions in high-quality, anhydrous DMSO can be stored for short periods, repeated freeze-thaw cycles and prolonged storage at working dilutions can lead to degradation of the compound. Furthermore, DMSO is hygroscopic (readily absorbs moisture), and the presence of water can significantly decrease the solubility of this compound. For optimal and reproducible results, it is highly recommended to prepare fresh working solutions from a recent stock for each experiment.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is sparingly soluble in ethanol and insoluble in water. For cell culture experiments, a concentrated stock solution is typically prepared in DMSO and then further diluted in the culture medium to the final working concentration.

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

A4: Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.

FormStorage TemperatureDurationNotes
Powder-20°CUp to 3 yearsStore in a dry, dark place.
Stock Solution in DMSO-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO.
Stock Solution in DMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO.
Working DilutionsNot Recommended for StorageUse immediatelyPrepare fresh for each experiment from a stock solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or weaker than expected biological activity 1. Degraded this compound solution. 2. This compound precipitation in the culture medium. 3. Suboptimal cell health or density.1. Always prepare fresh working solutions of this compound for each experiment. Discard any unused diluted solutions. Prepare a new stock solution if the current one is old or has been subjected to multiple freeze-thaw cycles. 2. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity and compound precipitation. Visually inspect the medium for any signs of precipitation after adding this compound. 3. Use healthy, actively dividing cells at an appropriate density as recommended for your specific cell line and assay.
Precipitate forms when diluting the DMSO stock in aqueous buffer or media 1. Poor solubility of this compound in aqueous solutions. 2. The concentration of this compound is too high in the final solution.1. After adding the this compound DMSO stock to your aqueous solution, vortex or mix thoroughly and immediately. Do not let the concentrated DMSO stock sit in the aqueous solution before mixing. 2. Try preparing an intermediate dilution in a co-solvent system if compatible with your experimental setup. For in vivo formulations, specific protocols involving solvents like PEG300 and Tween80 are often used.
High background or off-target effects observed 1. Impure or degraded this compound. 2. High concentration of DMSO in the final working solution.1. Ensure you are using a high-purity grade of this compound. If degradation is suspected, use a fresh vial of the compound. 2. Prepare a vehicle control with the same final concentration of DMSO as in your this compound treated samples to account for any solvent effects. Keep the final DMSO concentration as low as possible.

Experimental Protocols

In Vitro Cell-Based Assay for PFKFB3 Inhibition

This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • On the day of the experiment, prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 3.28 mg of this compound (MW: 328.29 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the cell viability against the this compound concentration to determine the IC₅₀ value.

Visualizations

PFKFB3 Signaling Pathway and Inhibition by this compound

PFKFB3_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 PFKFB3 Regulation cluster_2 Glycolysis Hypoxia (HIF-1α) Hypoxia (HIF-1α) PFKFB3 PFKFB3 Hypoxia (HIF-1α)->PFKFB3 Upregulates Growth Factors (PI3K/Akt) Growth Factors (PI3K/Akt) Growth Factors (PI3K/Akt)->PFKFB3 Activates Fructose-2,6-Bisphosphate Fructose-2,6-Bisphosphate PFKFB3->Fructose-2,6-Bisphosphate Synthesizes Fructose-6-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate->Fructose-2,6-Bisphosphate PFK-1 PFK-1 Fructose-2,6-Bisphosphate->PFK-1 Allosterically Activates Glycolytic Flux Glycolytic Flux PFK-1->Glycolytic Flux Increases ATP Production ATP Production Glycolytic Flux->ATP Production This compound This compound This compound->PFKFB3 Inhibits

Caption: PFKFB3 signaling and this compound inhibition.

Experimental Workflow for In Vitro this compound Treatment

Experimental_Workflow start Start prepare_stock Prepare Fresh 10 mM this compound Stock Solution in Anhydrous DMSO start->prepare_stock seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound and Vehicle Control in Culture Medium prepare_stock->prepare_dilutions overnight_incubation Incubate Overnight (37°C, 5% CO₂) seed_cells->overnight_incubation treat_cells Treat Cells with this compound/Vehicle overnight_incubation->treat_cells prepare_dilutions->treat_cells treatment_incubation Incubate for 24-72 hours treat_cells->treatment_incubation add_reagent Add Cell Viability Reagent treatment_incubation->add_reagent read_plate Measure Signal on Plate Reader add_reagent->read_plate analyze_data Analyze Data and Determine IC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: In vitro this compound experimental workflow.

References

Validation & Comparative

Validating PFKFB3 Target Engagement of PFK-158 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of PFK-158, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer, making it an attractive therapeutic target.[1] We will objectively compare this compound with other PFKFB3 inhibitors, provide supporting experimental data, and detail protocols for key validation assays.

Introduction to PFKFB3 and its Inhibition

PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2] By increasing F2,6BP levels, PFKFB3 enhances glycolytic flux, supplying cancer cells with the energy and building blocks necessary for rapid proliferation.[1] Consequently, inhibiting PFKFB3 is a promising strategy to disrupt cancer cell metabolism and impede tumor growth.[1] this compound is a derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) with improved pharmacokinetic properties, designed to inhibit PFKFB3.

Performance Comparison of PFKFB3 Inhibitors

The efficacy of small molecule inhibitors targeting PFKFB3 can be compared based on their in vitro potency (IC50) against the recombinant enzyme and their effects on cellular processes. The following table summarizes the IC50 values of several prominent PFKFB3 inhibitors. It is important to note that a controversy exists regarding the direct binding of 3PO and its derivatives, including this compound, to the PFKFB3 enzyme. Some studies suggest these compounds may not directly inhibit the enzyme's activity in cell-free assays, while still demonstrating cellular effects consistent with PFKFB3 inhibition.

InhibitorPFKFB3 IC50SelectivityNotes
This compound ~137 nMDerivative of PFK15 with improved pharmacokinetic properties. Some studies indicate it may not directly inhibit PFKFB3 enzymatic activity in cell-free assays.A derivative of PFK15 with improved pharmacokinetic properties.
3-PO ~22.9 µM - 25 µMActivity against other PFKFB isoforms not always reported.Some research suggests it may not directly bind to PFKFB3.
PFK15 ~110 nM - 207 nMMore potent derivative of 3-PO.
AZ67 ~11 nM - 18 nMHighly potent and selective for PFKFB3 over other isoforms (PFKFB1 IC50: 1130 nM, PFKFB2 IC50: 159 nM).Demonstrated to directly bind to and inhibit PFKFB3.
KAN0438757 ~0.19 µMSelective for PFKFB3 over PFKFB4 (IC50: 3.6 µM).A potent and highly selective PFKFB3 inhibitor.

Cellular Effects of PFKFB3 Inhibitors

Inhibition of PFKFB3 is expected to decrease the rate of glycolysis, leading to various downstream cellular consequences. The table below outlines the reported effects of this compound on key cellular processes, which serve as indirect validation of target engagement.

Cellular ProcessEffect of this compoundReferences
Glucose Uptake Reduced
ATP Production Reduced
Lactate Release Reduced
Fructose-2,6-bisphosphate (F2,6BP) Reduced
Apoptosis Induced
Autophagy Induced

Experimental Protocols for Validating Target Engagement

Validating that this compound engages its target, PFKFB3, in a cellular context can be achieved through a combination of direct and indirect assays.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble PFKFB3 remaining at each temperature using Western blotting or other protein quantification methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct target engagement.

G cluster_0 Cell Treatment cluster_1 Heating & Lysis cluster_2 Separation & Analysis cluster_3 Result A Intact Cells B Treat with this compound A->B C Treat with Vehicle A->C D Heat at various temperatures B->D C->D E Cell Lysis D->E F Centrifugation to separate soluble and aggregated proteins E->F G Western Blot for PFKFB3 F->G H Quantify Soluble PFKFB3 G->H I Plot Melting Curve H->I J Shift in melting curve indicates target engagement I->J

CETSA Workflow for PFKFB3 Target Engagement.
Indirect Target Engagement: Measuring Downstream Metabolic Effects

The following assays measure the functional consequences of PFKFB3 inhibition, providing strong indirect evidence of target engagement.

1. Measurement of Intracellular Fructose-2,6-bisphosphate (F2,6BP)

A direct readout of PFKFB3 kinase activity is the level of its product, F2,6BP. A reduction in F2,6BP levels upon this compound treatment is a key indicator of target engagement.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.

  • Extraction: Extract F2,6BP from cells using 50 mM NaOH and heating at 80°C for 20 minutes.

  • Neutralization: Cool the extract and neutralize with acetic acid in the presence of 20 mM HEPES.

  • Quantification: Measure F2,6BP concentration using a spectrophotometric assay based on the activation of pyrophosphate:fructose-6-phosphate phosphotransferase (PPi-PFK). The activity of PPi-PFK is measured as the rate of NADH oxidation. Alternatively, LC-MS methods can be used for quantification.

2. Glucose Uptake Assay

Inhibition of PFKFB3 is expected to decrease the overall rate of glycolysis, leading to reduced glucose uptake.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with this compound.

  • Incubation with 2-NBDG: Incubate cells with a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in a glucose-free medium.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence in this compound-treated cells indicates reduced glucose uptake.

3. Lactate Production Assay

A hallmark of high glycolytic activity is the production of lactate. Inhibition of PFKFB3 should lead to a decrease in lactate secretion.

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with this compound.

  • Sample Collection: Collect the cell culture supernatant.

  • Lactate Measurement: Measure the lactate concentration in the supernatant using a commercial lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration. The absorbance or fluorescence is measured using a plate reader.

4. Western Blotting for Phospho-PFKFB3

PFKFB3 activity can be regulated by phosphorylation. While this compound is not a direct kinase inhibitor, examining the phosphorylation status of PFKFB3 can provide insights into the signaling pathways affected by the compound. For instance, a dose-dependent decrease in phosphorylated PFKFB3 (p-PFKFB3) has been observed with this compound treatment in some cell lines.

Protocol:

  • Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for total PFKFB3 and phospho-PFKFB3 (e.g., Ser461).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phospho-PFKFB3 to total PFKFB3.

Signaling Pathway and Validation Logic

The following diagrams illustrate the PFKFB3 signaling pathway and the logical framework for validating this compound target engagement.

G cluster_0 Upstream Signaling cluster_1 PFKFB3 Regulation cluster_2 Glycolysis cluster_3 Cellular Outcomes GrowthFactors Growth Factors PFKFB3 PFKFB3 GrowthFactors->PFKFB3 activates Hypoxia Hypoxia (HIF-1α) Hypoxia->PFKFB3 upregulates F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP synthesizes F6P Fructose-6-Phosphate F6P->F26BP PFK1 PFK-1 F26BP->PFK1 activates F16BP Fructose-1,6-Bisphosphate PFK1->F16BP produces Glycolysis Glycolytic Flux F16BP->Glycolysis Proliferation Cell Proliferation Glycolysis->Proliferation Survival Cell Survival Glycolysis->Survival PFK158 This compound PFK158->PFKFB3 inhibits

PFKFB3 Signaling Pathway in Glycolysis.

G cluster_0 Hypothesis cluster_1 Direct Evidence cluster_2 Indirect Evidence (Metabolic Effects) cluster_3 Conclusion Hypothesis This compound engages and inhibits PFKFB3 in cells CETSA Cellular Thermal Shift Assay (CETSA) shows increased PFKFB3 stability Hypothesis->CETSA is tested by F26BP Decreased intracellular Fructose-2,6-Bisphosphate Hypothesis->F26BP predicts GlucoseUptake Decreased Glucose Uptake Hypothesis->GlucoseUptake predicts Lactate Decreased Lactate Production Hypothesis->Lactate predicts ATP Decreased ATP Levels Hypothesis->ATP predicts Conclusion This compound target engagement of PFKFB3 is validated CETSA->Conclusion supports F26BP->Conclusion supports GlucoseUptake->Conclusion supports Lactate->Conclusion supports ATP->Conclusion supports

Logical Framework for Validating this compound Target Engagement.

Conclusion

Validating the target engagement of this compound in cells requires a multi-faceted approach. While controversy exists regarding its direct enzymatic inhibition, a combination of direct binding assays like CETSA and a suite of indirect functional assays measuring downstream metabolic effects can provide a robust body of evidence. This guide provides the necessary framework and protocols for researchers to confidently assess the cellular activity of this compound and other PFKFB3 inhibitors, ultimately aiding in the development of novel cancer therapeutics targeting cellular metabolism.

References

Pfk-158 in the Spotlight: An In Vitro Kinase Assay Comparison for PFKFB3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pfk-158's in vitro efficacy against PFKFB3, contextualized with other known inhibitors. We present supporting experimental data, detailed protocols for in vitro kinase assays, and visual diagrams of the signaling pathway and experimental workflow to aid in your research and development endeavors.

This compound has emerged as a significant small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis.[1][2] PFKFB3 is overexpressed in various cancer cells and plays a crucial role in promoting rapid cell proliferation by increasing glycolytic flux.[2][3] Consequently, inhibiting PFKFB3 is a promising therapeutic strategy in oncology.[3] This guide delves into the in vitro kinase assay as a primary method to confirm the inhibitory action of this compound on PFKFB3 and compares its performance with other notable inhibitors in the field.

Performance Comparison of PFKFB3 Inhibitors

The inhibitory potency of various compounds against PFKFB3 is typically determined by in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro IC50 values for this compound and a selection of alternative PFKFB3 inhibitors. It is important to note that assay conditions can vary between studies, potentially affecting the absolute IC50 values.

InhibitorPFKFB3 IC50Notes
This compound ~137 nMA derivative of PFK15 with improved pharmacokinetic properties. Some studies suggest its cellular effects may not be solely due to direct enzymatic inhibition.
PFK15 ~110 nM - 207 nMA more potent derivative of 3-PO.
3-PO ~22.9 µM - 25 µMOne of the first-generation PFKFB3 inhibitors. Some research suggests it may not directly bind to PFKFB3.
AZ67 ~11 nM - 18 nMA highly potent and selective inhibitor of PFKFB3.
KAN0438757 ~0.19 µMA selective PFKFB3 inhibitor.

PFKFB3 Signaling and Inhibition

PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). PFK-1 is a critical rate-limiting enzyme in glycolysis. By increasing the levels of F-2,6-BP, PFKFB3 enhances the rate of glycolysis, providing cancer cells with the energy and molecular building blocks necessary for rapid growth. This compound and other inhibitors aim to block the kinase activity of PFKFB3, thereby reducing F-2,6-BP levels and suppressing glycolysis.

PFKFB3_Signaling_Pathway cluster_glycolysis Glycolysis cluster_pfkfb3_regulation PFKFB3 Regulation cluster_inhibition Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 Pyruvate Pyruvate F16BP->Pyruvate PFKFB3 PFKFB3 F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP Kinase Activity F26BP->F16BP Allosteric Activation F26BP->F6P_reg Phosphatase Activity This compound This compound This compound->PFKFB3 Inhibition

Caption: PFKFB3 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: In Vitro PFKFB3 Kinase Assay

This protocol outlines a general procedure for an in vitro kinase assay to determine the IC50 of this compound against PFKFB3. Specific details may need to be optimized based on the source of the recombinant enzyme and the detection method used.

Objective: To measure the enzymatic activity of recombinant PFKFB3 in the presence of varying concentrations of this compound to determine its IC50 value.

Materials:

  • Recombinant human PFKFB3 enzyme

  • This compound (and other inhibitors for comparison)

  • Substrates: Fructose-6-phosphate (F6P) and ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. Include a DMSO-only control (vehicle).

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant PFKFB3 in kinase assay buffer. Prepare a solution of F6P and ATP in kinase assay buffer. The final concentrations of enzyme and substrates should be optimized based on the manufacturer's recommendations and preliminary experiments to ensure the reaction is in the linear range.

  • Assay Reaction:

    • Add the diluted this compound or vehicle control to the wells of the 384-well plate.

    • Add the PFKFB3 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the F6P and ATP substrate solution to each well.

  • Reaction Incubation: Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a suitable ADP detection reagent according to the manufacturer's protocol. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • The signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Prepare this compound Serial Dilutions Add_Inhibitor Add Inhibitor/Vehicle to Plate Compound_Dilution->Add_Inhibitor Enzyme_Prep Prepare PFKFB3 Enzyme Solution Add_Enzyme Add PFKFB3 Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare F6P & ATP Substrate Mix Start_Reaction Initiate Reaction (Add Substrates) Substrate_Prep->Start_Reaction Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction & Detect ADP Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition & Determine IC50 Read_Plate->Data_Analysis

Caption: Experimental workflow for an in vitro PFKFB3 kinase assay.

Concluding Remarks

The in vitro kinase assay is an indispensable tool for confirming the direct inhibitory effect of compounds like this compound on PFKFB3. The data presented in this guide highlight this compound as a potent inhibitor of PFKFB3, although some studies suggest its cellular effects might be more complex. When comparing this compound to other inhibitors, it is crucial to consider not only the in vitro potency but also factors such as selectivity, cell permeability, and pharmacokinetic properties. The provided protocols and diagrams serve as a foundational resource for researchers aiming to evaluate PFKFB3 inhibitors and further elucidate their mechanisms of action in the context of cancer metabolism.

References

Comparative Guide to Western Blot Analysis for Confirming PFKFB3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common inhibitors targeting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) and details the use of Western blot analysis to validate their downstream cellular effects. PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer and inflammatory diseases, making it a prime therapeutic target.[1][2] Western blotting is an essential technique to identify and quantify the specific protein changes that occur following PFKFB3 inhibition, thereby confirming the on-target effects of inhibitors.[3][4]

PFKFB3 Signaling and Downstream Effects

PFKFB3 is a bifunctional enzyme with dominant kinase activity that produces fructose-2,6-bisphosphate (F-2,6-BP).[5] F-2,6-BP is the most potent allosteric activator of Phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By increasing glycolytic flux, PFKFB3 provides rapidly proliferating cells with the necessary energy and anabolic substrates for growth.

Beyond its role in metabolism, PFKFB3 influences other critical cellular processes:

  • Cell Cycle Progression: Nuclear PFKFB3 can promote the G1/S cell cycle transition by stimulating the degradation of the cell cycle inhibitor p27. Inhibition of PFKFB3 can lead to p27 stabilization, resulting in cell cycle arrest.

  • Apoptosis: By regulating cellular metabolism and the cell cycle, PFKFB3 inhibition can suppress cell proliferation and increase apoptosis. This is often observed through the cleavage of downstream apoptotic markers.

  • Autophagy: PFKFB3 has been linked to the regulation of autophagy, with its inhibition leading to a reduction in autophagic activity, as measured by markers like LC3-II.

PFKFB3_Signaling PFKFB3 Signaling Pathway cluster_glycolysis Glycolysis Regulation cluster_downstream Downstream Cellular Effects Glucose Glucose F6P Fructose-6-P Glucose->F6P PFKFB3 PFKFB3 F6P->PFKFB3 Substrate F26BP F-2,6-BP PFKFB3->F26BP Synthesizes CellCycle G1/S Transition Apoptosis Apoptosis PFKFB3->Apoptosis Suppresses p27 p27 Degradation PFKFB3->p27 Promotes PFK1 PFK-1 F26BP->PFK1 Allosterically Activates Glycolysis Glycolysis (Energy & Biosynthesis) PFK1->Glycolysis Inhibitor PFKFB3 Inhibitor (e.g., AZ67) Inhibitor->PFKFB3 Inhibits Proliferation Cell Proliferation CellCycle->Proliferation Leads to p27->CellCycle Enables Western_Blot_Workflow Western Blot Experimental Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis A 1. Cell Culture & Inhibitor Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Denaturation & Loading C->D E 5. SDS-PAGE (Gel Electrophoresis) D->E F 6. Electrotransfer (Gel to Membrane) E->F G 7. Blocking (5% Milk or BSA) F->G H 8. Primary Antibody Incubation (Overnight) G->H I 9. Secondary Antibody Incubation (1 hour) H->I J 10. Chemiluminescent Detection (ECL) I->J K 11. Image Acquisition J->K L 12. Densitometry & Normalization to Loading Control K->L

References

Independent Verification of Pfk-158's Selectivity and Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) inhibitor, Pfk-158, with other known PFKFB3 inhibitors. The following sections detail its potency, selectivity, and the ongoing scientific discussion regarding its direct enzymatic inhibition, supported by experimental data and detailed methodologies.

Executive Summary

This compound is widely cited as a potent inhibitor of PFKFB3, a key enzyme in the regulation of glycolysis. It is a derivative of PFK15 with improved pharmacokinetic properties.[1] While numerous studies highlight its efficacy in reducing glucose uptake, ATP production, and inducing apoptosis in cancer cells, there is conflicting evidence regarding its direct interaction with the PFKFB3 enzyme.[2][3] This guide aims to present the available data to allow for an informed assessment of this compound as a research tool and potential therapeutic agent.

Data Presentation: Comparative Potency of PFKFB3 Inhibitors

The following table summarizes the reported in vitro potency (IC50) of this compound and other notable PFKFB3 inhibitors. It is important to note that assay conditions can vary between studies, potentially affecting IC50 values.

InhibitorPFKFB3 IC50Selectivity NotesReference(s)
This compound ~137 nMDerivative of PFK15 with improved pharmacokinetic properties. However, some studies suggest it may not directly inhibit PFKFB3 enzymatic activity.[2][3]
3-PO ~22.9 µM - 25 µMActivity against other PFKFB isoforms not always reported. Some evidence suggests it may not directly bind to PFKFB3.
PFK15 ~110 nM - 207 nMA more potent derivative of 3-PO.
AZ67 ~11 nM - 18 nMHighly potent and selective for PFKFB3 over other isoforms (PFKFB1 IC50: 1130 nM, PFKFB2 IC50: 159 nM).
KAN0438757 ~0.19 µMSelective for PFKFB3 over PFKFB4 (IC50: 3.6 µM).

The Controversy: Direct vs. Indirect Inhibition

Experimental Protocols

To aid in the independent verification of inhibitor potency and selectivity, detailed methodologies for key experiments are provided below.

In Vitro PFKFB3 Kinase Assay (ADP-Glo™ Format)

This assay quantitatively measures the enzymatic activity of recombinant PFKFB3 and the inhibitory effect of test compounds.

Principle: The assay measures the amount of ADP produced from the kinase reaction where PFKFB3 phosphorylates fructose-6-phosphate (F6P) using ATP. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction. The signal intensity is proportional to the ADP produced and thus the kinase activity.

Materials:

  • Recombinant human PFKFB3 enzyme

  • Fructose-6-phosphate (F6P)

  • ATP

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Reaction Setup: In a multiwell plate, add the kinase buffer, recombinant PFKFB3 enzyme, and the test inhibitor at various concentrations. Include a DMSO-only control (vehicle control).

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Add a mixture of F6P and ATP to each well to start the reaction. The final concentrations of F6P and ATP should be at or near their Km values for PFKFB3 if known.

  • Incubation: Incubate the reaction at room temperature for a set time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Kinase Selectivity Profiling Workflow

This general workflow outlines the steps to assess the selectivity of a kinase inhibitor against a broad panel of kinases.

Principle: The inhibitor is tested against a large number of purified kinases to identify any off-target activity. This is crucial for understanding the inhibitor's specificity and potential for side effects.

Methodology:

  • Primary Screen: The test inhibitor is screened at a single, high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., a kinome scan). The activity of each kinase is measured in the presence of the inhibitor and compared to a vehicle control.

  • Hit Identification: Kinases that show significant inhibition (e.g., >50% or >70%) in the primary screen are identified as potential off-targets.

  • Dose-Response Analysis: For the identified "hits," a full dose-response curve is generated by testing the inhibitor at multiple concentrations. This allows for the determination of the IC50 value for each off-target kinase.

  • Selectivity Score Calculation: The selectivity of the inhibitor can be quantified using various metrics, such as a selectivity score (S-score), which is often defined as the number of kinases inhibited above a certain threshold at a specific concentration. A lower S-score indicates higher selectivity.

  • Data Visualization: The results are often visualized as a "kinome tree" map, where inhibited kinases are highlighted, providing a clear visual representation of the inhibitor's selectivity profile.

Mandatory Visualizations

PFKFB3_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Glycolytic Regulation cluster_inhibitors Inhibitors Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a Oncogenes (Ras, Src) Oncogenes (Ras, Src) Oncogenes (Ras, Src)->HIF1a Growth_Factors Growth_Factors PFKFB3 PFKFB3 Growth_Factors->PFKFB3 HIF1a->PFKFB3 Upregulates expression F26BP Fructose-2,6-bisphosphate PFKFB3->F26BP Synthesizes PFK1 PFK-1 F26BP->PFK1 Allosterically activates Glycolysis Glycolysis PFK1->Glycolysis Rate-limiting step This compound This compound This compound->PFKFB3 Inhibits (?) Other_Inhibitors 3-PO, PFK15, AZ67, etc. Other_Inhibitors->PFKFB3 Inhibit

Caption: PFKFB3 Signaling Pathway and Inhibition.

Kinase_Inhibitor_Selectivity_Workflow Start Start Compound_Preparation Prepare Test Inhibitor (e.g., this compound) Start->Compound_Preparation Primary_Screen Primary Screen: Single High Concentration vs. Kinase Panel Compound_Preparation->Primary_Screen Data_Analysis_1 Data Analysis: Identify 'Hits' (Significant Inhibition) Primary_Screen->Data_Analysis_1 No_Hits No Significant Hits Data_Analysis_1->No_Hits No Hits Dose_Response Dose-Response Assay for each 'Hit' Kinase Data_Analysis_1->Dose_Response Hits Identified End End No_Hits->End IC50_Determination Determine IC50 Values Dose_Response->IC50_Determination Selectivity_Analysis Selectivity Analysis (e.g., S-Score, Kinome Map) IC50_Determination->Selectivity_Analysis Selectivity_Analysis->End

Caption: Kinase Inhibitor Selectivity Workflow.

References

Safety Operating Guide

Personal protective equipment for handling Pfk-158

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Pfk-158, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

While this compound is shipped as a non-hazardous chemical, it is imperative to handle it with caution in a laboratory setting. The following personal protective equipment is recommended to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from accidental splashes or aerosolized powder.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Standard laboratory coatProtects clothing and skin from potential contamination.
Respiratory Not generally required for small quantitiesUse in a well-ventilated area. A fume hood is recommended for handling larger quantities or when aerosolization is possible.

Operational Plan: Safe Handling and Preparation of Solutions

A systematic approach to handling this compound from receipt to use is critical for safety and experimental consistency.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the solid compound at -20°C for long-term stability.

  • Stock solutions, once prepared, should be stored at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Preparation of Stock Solutions

This compound is typically a crystalline solid and requires dissolution in an appropriate solvent for experimental use.

Solubility Data:

SolventSolubility
DMSO≥14 mg/mL
Ethanol~4 mg/mL
WaterInsoluble

Step-by-Step Protocol for Stock Solution Preparation (e.g., 10 mM in DMSO):

  • Pre-calculation: Determine the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound is 328.29 g/mol .

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound.

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes and store at -20°C or -80°C.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure a safe laboratory environment.

  • Unused Solid this compound: As it is considered non-hazardous for shipping, small quantities of the solid compound can likely be disposed of as non-hazardous chemical waste. However, it is crucial to consult and adhere to your institution's and local environmental regulations for chemical waste disposal.

  • Contaminated Materials: Dispose of all materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, in a designated chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled hazardous waste container for chemical waste. Do not pour solutions containing this compound down the drain.

Experimental Protocols

The following are generalized protocols for common in vitro and in vivo experiments involving this compound, based on published research.

In Vitro Cell-Based Assays

This protocol outlines the treatment of cultured cells with this compound to assess its biological effects.

Methodology:

  • Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.

  • This compound Dilution: Prepare a working solution of this compound by diluting the DMSO stock solution in cell culture medium to the final desired concentrations (e.g., 0-10 µM). It is important to maintain a consistent final concentration of DMSO across all treatments, including the vehicle control.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays (e.g., MTT), western blotting, or metabolic assays.

In Vivo Animal Studies

This protocol provides a general framework for administering this compound to animal models to evaluate its in vivo efficacy.

Methodology:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Tumor Implantation (for cancer models): If applicable, implant tumor cells into the animals and allow the tumors to reach a palpable size.

  • This compound Formulation: For in vivo studies, this compound can be formulated in a vehicle suitable for the chosen route of administration. A common formulation involves dissolving this compound in a solution such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Administration: Administer the formulated this compound to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). A typical dosage might be 15 mg/kg.

  • Monitoring: Monitor the animals regularly for any signs of toxicity, and measure tumor volume (if applicable) at set intervals.

Visualized Workflows and Pathways

To further clarify the procedural steps and the compound's mechanism of action, the following diagrams are provided.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Don PPE Don PPE Weigh Powder Weigh Powder Don PPE->Weigh Powder Dissolve in Solvent Dissolve in Solvent Weigh Powder->Dissolve in Solvent Prepare Working Solutions Prepare Working Solutions Dissolve in Solvent->Prepare Working Solutions Treat Cells/Administer to Animals Treat Cells/Administer to Animals Prepare Working Solutions->Treat Cells/Administer to Animals Incubate/Monitor Incubate/Monitor Treat Cells/Administer to Animals->Incubate/Monitor Collect Data/Samples Collect Data/Samples Incubate/Monitor->Collect Data/Samples Collect Liquid Waste Collect Liquid Waste Collect Data/Samples->Collect Liquid Waste Dispose of Solid Waste Dispose of Solid Waste Collect Data/Samples->Dispose of Solid Waste Decontaminate Workspace Decontaminate Workspace Dispose of Solid Waste->Decontaminate Workspace

Caption: A workflow for the safe handling of this compound.

This compound Mechanism of Action This compound This compound PFKFB3 PFKFB3 This compound->PFKFB3 inhibits Glycolysis Glycolysis PFKFB3->Glycolysis promotes Cancer Cell Proliferation Cancer Cell Proliferation Glycolysis->Cancer Cell Proliferation supports

Caption: this compound's inhibitory effect on the glycolytic pathway.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pfk-158
Reactant of Route 2
Reactant of Route 2
Pfk-158

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.